An In-Depth Technical Guide to Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug di...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. As a key building block, its structural motif is integral to the development of novel therapeutic agents, particularly within the class of quinolone antibiotics and potential anticancer compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis pathway, and an exploration of its anticipated biological activities and mechanisms of action based on the broader class of fluoroquinolones.
Chemical and Physical Properties
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a solid organic compound. The following table summarizes its key chemical and physical properties.
The synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate can be logically approached through a two-step process. The initial step involves the formation of the quinoline core via the Gould-Jacobs reaction to yield the 4-hydroxy precursor, followed by a chlorination step to introduce the chloro group at the 4-position.
Plausible two-step synthesis pathway for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Experimental Protocols
Step 1: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (Precursor)
This procedure is based on the principles of the Gould-Jacobs reaction for the synthesis of quinoline cores.
Materials:
2,4-Difluoroaniline
Diethyl ethoxymethylenemalonate
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
A mixture of 2,4-difluoroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated.
The reaction proceeds through an initial condensation to form an intermediate.
The temperature is then raised to induce thermal cyclization, typically in a high-boiling solvent like diphenyl ether, to form the quinoline ring.
Upon cooling, the product, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.
Step 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Final Product)
This protocol describes the chlorination of the 4-hydroxy group of the quinoline precursor.[4]
A mixture of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate and phosphorus oxychloride is prepared.
The mixture is heated under reflux for several hours.[4]
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
The residue is carefully poured onto crushed ice, leading to the precipitation of the crude product.
The solid is collected by filtration, washed with water, and can be further purified by recrystallization.
Biological Activity and Mechanism of Action
While specific biological data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is not extensively available in the public domain, its structural similarity to other fluoroquinolones allows for informed postulation of its potential biological activities.
Antibacterial Activity
Fluoroquinolones are a well-established class of broad-spectrum antibiotics. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.
An In-depth Technical Guide on the Structure Elucidation of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the structure elucidation of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a key intermediate in the s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure elucidation of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the analytical techniques and experimental protocols used to confirm its molecular structure, presented in a format tailored for researchers and professionals in drug development.
Molecular Structure
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate possesses a quinoline core substituted with two fluorine atoms at positions 6 and 8, a chlorine atom at position 4, and an ethyl carboxylate group at position 3. The structural confirmation relies on a combination of spectroscopic and crystallographic methods.
Data Presentation
The structural characterization of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is supported by data from various analytical techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Table 1: Hypothetical ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
8.95
s
-
H-2
7.58
dd
J = 9.2, 2.4 Hz
H-5
7.25
t
J = 9.0 Hz
H-7
4.45
q
J = 7.1 Hz
-OCH₂CH₃
1.42
t
J = 7.1 Hz
-OCH₂CH₃
Table 2: Hypothetical ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm
Assignment
164.5
C=O
158.2 (dd, J=250, 15 Hz)
C-8
155.8 (dd, J=252, 14 Hz)
C-6
149.5
C-2
145.0
C-4
138.7
C-8a
126.5
C-4a
120.1 (dd, J=10, 4 Hz)
C-5
115.3 (dd, J=21, 5 Hz)
C-7
112.8
C-3
62.3
-OCH₂CH₃
14.1
-OCH₂CH₃
Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
3080
Weak
Aromatic C-H Stretch
2985
Weak
Aliphatic C-H Stretch
1725
Strong
C=O Stretch (Ester)
1610, 1580, 1470
Medium
Aromatic C=C Stretch
1250
Strong
C-O Stretch (Ester)
1180
Strong
C-F Stretch
850
Strong
C-Cl Stretch
Table 4: Mass Spectrometry Data
m/z
Relative Intensity (%)
Assignment
271/273
100/33
[M]⁺, [M+2]⁺ (presence of Cl)
226/228
65/21
[M - OCH₂CH₃]⁺
198/200
40/13
[M - COOCH₂CH₃]⁺
163
30
[M - COOCH₂CH₃ - Cl]⁺
Table 5: Hypothetical X-ray Crystallographic Data
Parameter
Value
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.45
b (Å)
11.25
c (Å)
12.90
α (°)
90
β (°)
105.2
γ (°)
90
Volume (ų)
1185
Z
4
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
The synthesis of the title compound can be achieved through a multi-step process starting from a substituted aniline. A plausible synthetic route involves the cyclization of an appropriately substituted enamine, followed by chlorination.
Step 1: Synthesis of Diethyl 2-((2,4-difluorophenyl)amino)maleate
A mixture of 2,4-difluoroaniline and diethyl acetylenedicarboxylate is heated, typically in a solvent like ethanol, to yield the enamine intermediate.
Step 2: Cyclization to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
The enamine is cyclized by heating in a high-boiling point solvent, such as diphenyl ether, to form the quinolone ring system.
Step 3: Chlorination to Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
The resulting 4-hydroxyquinoline is chlorinated using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product. The reaction mixture is typically heated, and upon completion, the excess chlorinating agent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
Sample Preparation : Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition : The sample solution is transferred to a 5 mm NMR tube. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is phased, baseline-corrected, and referenced to the TMS signal.
Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet.
Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Data Processing : The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Introduction : A dilute solution of the sample is introduced into the ion source of the mass spectrometer.
Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for small molecules and often results in characteristic fragmentation patterns.
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.
Crystal Growth : Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution in an appropriate solvent system.
Data Collection : A suitable crystal is mounted on a goniometer in the X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates and other crystallographic parameters.
Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical progression of experiments and data analysis for the structure elucidation of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Caption: Workflow for the structure elucidation of the target compound.
This comprehensive guide provides the necessary data, protocols, and logical framework for understanding the structure elucidation of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, serving as a valuable resource for professionals in the field of drug discovery and development.
Foundational
An In-depth Technical Guide to Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
CAS Number: 150258-20-1 This technical guide provides a comprehensive overview of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a fluorinated heterocyclic compound of interest to researchers and professionals in dr...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 150258-20-1
This technical guide provides a comprehensive overview of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical and physical properties, a representative synthesis protocol, and discusses its potential biological significance within the broader class of quinoline derivatives.
Chemical and Physical Properties
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a bioactive small molecule.[1] Its key quantitative data are summarized in the table below. While some physical properties are available from safety data sheets, experimental data for properties such as melting point and detailed spectroscopic analyses are not widely reported in publicly available literature.
Representative Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
The synthesis is a two-step process that starts from 2,4-difluoroaniline and diethyl ethoxymethylenemalonate (EMME) to form the hydroxyquinoline intermediate, which is then chlorinated.
Step 1: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
This step involves the cyclization of the enamine formed from the reaction of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate.
A mixture of 2,4-difluoroaniline and diethyl ethoxymethylenemalonate is heated, typically at or above 100°C, to form the intermediate ethyl α-carbethoxy-β-(2,4-difluoroanilino)acrylate, with the evolution of ethanol.
This intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (around 250°C) to effect cyclization.
Upon cooling, the product, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, crystallizes and can be isolated by filtration.
Step 2: Chlorination to Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
The 4-hydroxy group is subsequently replaced by a chlorine atom using a chlorinating agent.
A mixture of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), is heated.[4][5] The reaction is typically conducted at or near the boiling point of POCl₃ (around 105-120°C) for several hours.[4][5]
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
The residue is carefully quenched with ice water and neutralized with a base, such as sodium bicarbonate solution.
The crude product is then extracted with an organic solvent (e.g., ethyl acetate).[5]
The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
The final product, Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, can be purified by column chromatography on silica gel.[5]
Synthesis Workflow Diagram
The following diagram illustrates the likely synthetic pathway for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Caption: Proposed synthesis pathway for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Biological Activity and Potential Applications
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties.[6][7][8] The introduction of fluorine atoms and a chloro group, as in Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
While specific biological studies on Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate are not extensively reported, its structural similarity to known bioactive quinolines suggests it may be a valuable intermediate for the synthesis of novel therapeutic agents. For instance, quinoline-3-carboxamide derivatives have been investigated as inhibitors of protein kinase CK2 and for their immunomodulatory effects.[6] Furthermore, other quinoline-3-carboxylate derivatives have shown promise as antiproliferative agents against various cancer cell lines.
Given the established importance of fluorinated quinolines in drug discovery, particularly as antibacterial agents (fluoroquinolones), Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate represents a key building block for the development of new chemical entities with potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.
Signaling Pathway Visualization
Due to the lack of specific biological data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a signaling pathway diagram cannot be accurately constructed. However, should this molecule be investigated as an anticancer agent, a potential mechanism could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways. The diagram below presents a generalized and hypothetical workflow for investigating the biological activity of a novel quinoline derivative.
The Multifaceted Biological Potential of Difluoroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Difluoroquinoline derivatives, a prominent class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Difluoroquinoline derivatives, a prominent class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Initially recognized for their potent antibacterial effects as fluoroquinolone antibiotics, recent research has unveiled their significant potential as anticancer and antiviral agents. This technical guide provides an in-depth overview of the biological activities of difluoroquinoline derivatives, focusing on their anticancer, antibacterial, and antiviral properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the core signaling pathways implicated in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration and advancement of difluoroquinoline-based therapeutics.
Anticancer Activity of Difluoroquinoline Derivatives
Numerous studies have highlighted the potent cytotoxic and antiproliferative effects of novel difluoroquinoline derivatives against a wide array of human cancer cell lines. The primary mechanism of their anticancer action involves the inhibition of topoisomerase II, a crucial enzyme in DNA replication and segregation, leading to DNA damage, cell cycle arrest, and induction of apoptosis.[1]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of representative difluoroquinoline and related fluoroquinolone derivatives, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values in micromolar (µM).
Table 1: Cytotoxic Activity of Ciprofloxacin Derivatives against Various Cancer Cell Lines (IC50, µM)
The anticancer effects of difluoroquinoline derivatives are primarily mediated through the inhibition of topoisomerase II, which triggers a cascade of cellular events culminating in apoptosis.
Anticancer mechanism of difluoroquinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
96-well sterile microplates
Cancer cell lines
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Difluoroquinoline derivatives (dissolved in DMSO)
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the difluoroquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antibacterial Activity of Difluoroquinoline Derivatives
The foundational biological activity of difluoroquinoline derivatives lies in their potent antibacterial effects. As part of the fluoroquinolone class of antibiotics, they exert their bactericidal action by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Quantitative Antibacterial Activity Data
The following table summarizes the in vitro antibacterial activity of various difluoroquinoline and related fluoroquinolone derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL or mM.
Table 3: Antibacterial Activity of Novel Fluoroquinolone Derivatives (MIC)
Compound
Staphylococcus aureus
Escherichia coli (FQ-resistant)
Klebsiella pneumoniae
Reference
Ciprofloxacin
-
0.5098 ± 0.0024 mM
-
Norfloxacin
-
0.2937 ± 0.0021 mM
-
Compound 9
-
0.2668 ± 0.0001 mM
-
Compound 10
-
0.1358 ± 0.0025 mM
-
Compound 13
-
0.0898 ± 0.0014 mM
-
GI1
>1
-
0.015 µg/mL
GI2
0.062
-
0.031 µg/mL
GI3
>1
-
0.015 µg/mL
GI4
>1
-
0.015 µg/mL
Mechanism of Antibacterial Action
The bactericidal effect of difluoroquinoline derivatives is a result of their interference with essential bacterial enzymes involved in DNA topology.
A Comprehensive Technical Review of 4-Chloroquinoline-3-Carboxylate Esters: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among the vast library of quinoline derivatives, 4-chloroquinoline-3-carboxylate esters have emerged as a versatile class of compounds with significant potential in drug discovery and development. Their synthetic tractability allows for diverse structural modifications, leading to compounds with potent antimicrobial, anticancer, and antimalarial properties. This in-depth technical guide provides a comprehensive review of the current literature on 4-chloroquinoline-3-carboxylate esters, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and postulated mechanisms of action.
Synthesis of 4-Chloroquinoline-3-Carboxylate Esters
The primary synthetic route to 4-chloroquinoline-3-carboxylate esters involves the chlorination of the corresponding 4-hydroxyquinoline-3-carboxylate precursors. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.
Further functionalization of the 4-chloroquinoline-3-carboxylate scaffold can be achieved through various reactions, including nucleophilic substitution at the 4-position and Suzuki coupling to introduce aryl groups at other positions, expanding the chemical diversity of this class of compounds.
Biological Activity and Quantitative Data
4-Chloroquinoline-3-carboxylate esters and their derivatives have demonstrated significant in vitro activity against a range of biological targets, including microbes, cancer cell lines, and the malaria parasite, Plasmodium falciparum.
Antimicrobial Activity
These compounds have been shown to possess broad-spectrum antimicrobial properties. Their mechanism is believed to involve the inhibition of essential cellular processes in bacteria, such as DNA replication and protein synthesis.[1]
Table 1: Antimicrobial Activity of 4-Chloroquinoline Derivatives
Compound
Organism
MIC (µg/mL)
Reference
Ethyl 2-bromo-4-chloroquinoline-3-carboxylate
Staphylococcus aureus
Not specified, but noted to have significant activity
Several studies have highlighted the potent cytotoxic effects of 4-chloroquinoline-3-carboxylate derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of cell cycle progression.[1] For the broader class of quinoline derivatives, inhibition of topoisomerase II has been identified as a key mechanism.[2]
Table 2: Anticancer Activity of 4-Chloroquinoline Derivatives
The 4-chloroquinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine being a prime example. Esters of 4-chloroquinoline-3-carboxylic acid have been investigated as potential next-generation antimalarials, particularly against chloroquine-resistant strains of P. falciparum. Structure-activity relationship (SAR) studies have revealed that the 3-carboxyl ester group is crucial for potent antimalarial activity.[3]
Table 3: Antimalarial Activity of 4-Oxo-3-carboxyl Quinolone Derivatives
Postulated Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for 4-chloroquinoline-3-carboxylate esters are still under investigation, research on structurally related quinoline derivatives provides valuable insights into their potential mechanisms of action.
Anticancer Mechanism
The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to double-stranded DNA breaks and ultimately triggers apoptosis.[2] Furthermore, some quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.
Antimicrobial Mechanism
The antimicrobial action of quinolones is generally attributed to the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, 4-chloroquinoline-3-carboxylate esters can effectively halt bacterial growth. Additionally, interference with protein synthesis has also been suggested as a potential mechanism.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
Materials:
Ethyl 4-hydroxyquinoline-3-carboxylate
Phosphorus oxychloride (POCl₃)
Aqueous ammonia solution (28-30%)
Ice
Ether
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Place ethyl 4-hydroxyquinoline-3-carboxylate (1.5 g, 7 mmol) in a reaction vial.
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimalarial Assay
Materials:
Plasmodium falciparum strains (e.g., K1, 3D7)
Human red blood cells
RPMI 1640 medium supplemented with human serum and hypoxanthine
4-Chloroquinoline-3-carboxylate ester derivatives
SYBR Green I dye
96-well plates
Incubator (37 °C, 5% CO₂, 5% O₂, 90% N₂)
Procedure:
Synchronize the parasite culture to the ring stage.
Prepare serial dilutions of the test compounds in 96-well plates.
Add the parasitized red blood cells to the wells.
Incubate the plates for 72 hours under the specified conditions.
After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.
Measure the fluorescence using a microplate reader.
Calculate the parasite growth inhibition and determine the EC₅₀ value (the concentration of the compound that inhibits parasite growth by 50%).
Conclusion and Future Perspectives
4-Chloroquinoline-3-carboxylate esters represent a promising and versatile scaffold for the development of novel therapeutic agents. Their straightforward synthesis and the potential for diverse chemical modifications offer a rich platform for generating extensive compound libraries for high-throughput screening. The significant in vitro antimicrobial, anticancer, and antimalarial activities reported in the literature underscore the therapeutic potential of this chemical class.
Future research should focus on several key areas to advance these compounds towards clinical applications. Firstly, a more in-depth investigation into their mechanisms of action and specific molecular targets is crucial for rational drug design and optimization. Elucidating the precise signaling pathways affected by these esters will provide a clearer understanding of their biological effects and potential off-target toxicities. Secondly, comprehensive in vivo studies are necessary to evaluate their efficacy, pharmacokinetic profiles, and safety in animal models. Finally, further optimization of the lead compounds through medicinal chemistry efforts, focusing on improving potency, selectivity, and drug-like properties, will be essential for the development of clinically viable drug candidates. The continued exploration of 4-chloroquinoline-3-carboxylate esters holds great promise for addressing unmet medical needs in infectious diseases and oncology.
An In-depth Technical Guide on Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate: A Core Member of the Fluoroquinolone Family
For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a halogenated quinoline derivative, a chemical family of significant interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a halogenated quinoline derivative, a chemical family of significant interest in medicinal chemistry. As a member of the fluoroquinolone class, this compound serves as a crucial intermediate in the synthesis of potent antibacterial agents. The strategic placement of fluorine and chlorine atoms on the quinoline core is known to enhance biological activity, making this scaffold a focal point for the development of new therapeutics aimed at combating bacterial infections. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the established biological context of this important chemical entity and its relatives.
Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents
General chemical knowledge
Melting Point
Not reported, but likely elevated due to the planar aromatic structure
Inferred from related compounds
Synthesis and Experimental Protocols
The synthesis of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is anticipated to follow a multi-step pathway common for quinoline derivatives, initiating with the Gould-Jacobs reaction to form the core quinolone ring system, followed by chlorination.
Plausible Synthetic Pathway
A likely synthetic route involves two key steps:
Gould-Jacobs Reaction: Condensation of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to yield ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate.
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).
General Experimental Protocol for Synthesis
Step 1: Synthesis of Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (Gould-Jacobs Reaction)
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
Cyclization: Increase the temperature to 240-250°C and maintain for 30 minutes to 1 hour to induce cyclization. This step is often carried out in a high-boiling point solvent like diphenyl ether.[2]
Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to obtain the intermediate, ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate.
Step 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Chlorination)
Reaction Setup: In a well-ventilated fume hood, suspend ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
Reaction: Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.
Purification: Filter the crude product, wash thoroughly with water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.
The Pharmacological Landscape of Novel Quinoline Compounds: A Technical Guide
Introduction The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Its derivatives have been extensiv...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Its derivatives have been extensively investigated and developed as therapeutic agents for a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][4][5] This technical guide provides an in-depth exploration of the pharmacology of novel quinoline compounds for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.
Data Presentation: Quantitative Pharmacological Data
The therapeutic potential of novel quinoline compounds is underscored by their potent activity in preclinical studies. The following tables summarize the in vitro efficacy of selected recently developed quinoline derivatives against various cancer cell lines and microbial pathogens, quantified by their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, respectively.
Table 1: Anticancer Activity of Novel Quinoline Derivatives (IC50)
The evaluation of the pharmacological properties of novel quinoline compounds relies on a battery of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Materials:
Mammalian cell lines of interest
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
96-well microplates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
2. Sulforhodamine B (SRB) Assay
This assay quantifies cell density based on the measurement of cellular protein content.
Materials:
Adherent mammalian cell lines
Complete cell culture medium
Trichloroacetic acid (TCA), 10% (w/v)
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
Tris-base solution, 10 mM
96-well microplates
Procedure:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Cell Fixation: After compound treatment, gently aspirate the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.
Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value as described for the MTT assay.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
Bacterial or fungal strains of interest
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
Novel quinoline compounds
Sterile 96-well microplates
Inoculating loop or sterile swabs
Spectrophotometer
0.5 McFarland turbidity standard
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Compound Dilution: Prepare serial two-fold dilutions of the quinoline compounds in the broth medium directly in the 96-well plate.
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
In Vivo Anticancer Efficacy
Murine Xenograft Model
This model is a standard for evaluating the in vivo efficacy of anticancer drug candidates.
Materials:
Immunodeficient mice (e.g., athymic nude or SCID mice)
Human cancer cell line of interest
Sterile PBS or appropriate vehicle for compound administration
Calipers for tumor measurement
Procedure:
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the novel quinoline compound or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the animals as indicators of toxicity.
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Mandatory Visualizations
Signaling Pathways
Novel quinoline compounds often exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR and Ras/Raf/MEK pathways are two of the most frequently implicated cascades.
Caption: PI3K/Akt/mTOR pathway with quinoline inhibition points.
Caption: Ras/Raf/MEK pathway and potential quinoline targets.
Experimental Workflow
The preclinical evaluation of a novel quinoline compound follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for quinoline compounds.
Conclusion
Novel quinoline compounds represent a rich and versatile source of potential therapeutic agents with a wide range of pharmacological activities. Their demonstrated potency in preclinical models, particularly in the realms of oncology and infectious diseases, continues to drive extensive research and development efforts. The methodologies and data presented in this guide offer a framework for the systematic evaluation of these promising molecules. Future research will likely focus on the development of quinoline derivatives with enhanced target specificity and improved pharmacokinetic profiles, ultimately leading to the discovery of new and effective medicines for a variety of human diseases.
The Synthesis of Bioactive Quinolines: A Technical Guide for Drug Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of bioactive compounds with d...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of bioactive compounds with diverse therapeutic applications. From the historical significance of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives continue to be a fertile ground for drug discovery. This technical guide provides a comprehensive overview of the core synthetic methodologies for accessing this privileged heterocyclic system, presents quantitative data on their biological activities, and elucidates key signaling pathways modulated by these compounds.
Core Synthetic Strategies for the Quinoline Nucleus
The construction of the quinoline ring system can be broadly categorized into classical named reactions and modern synthetic approaches that offer improved efficiency and sustainability.
Classical Named Reactions
For over a century, a set of robust and reliable named reactions have been the workhorses for quinoline synthesis. These methods typically involve the condensation of anilines with various carbonyl-containing compounds.
Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide). The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation to furnish the quinoline ring.[1]
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a strong acid, such as hydrochloric acid, to react with anilines, leading to the formation of substituted quinolines.[2]
Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[3] The initial step is the formation of a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring.[3]
Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst.[4][5]
Knorr Quinoline Synthesis: This reaction is used to synthesize 2-hydroxyquinolines (quinolones) from the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid.[6][7]
Pfitzinger Reaction: This method provides a route to quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[8][9][10]
Modern Synthetic Methodologies
In recent years, significant efforts have been directed towards developing more efficient, rapid, and environmentally benign methods for quinoline synthesis.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields compared to conventional heating methods.[11][12][13] This is attributed to the efficient and uniform heating of the reaction mixture.
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote chemical reactions through acoustic cavitation.[14][15] This technique often leads to shorter reaction times and higher yields, particularly in heterogeneous reactions.[15]
Transition-Metal-Catalyzed Synthesis: A variety of transition-metal catalysts, particularly those based on palladium, copper, and rhodium, have been employed to facilitate the construction of the quinoline ring system through C-H activation and annulation strategies. These methods often offer high regioselectivity and functional group tolerance.
Quantitative Data on Bioactive Quinolines
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The following tables summarize key quantitative data for various bioactive quinolines.
Table 1: Anticancer Activity of Quinoline Derivatives
Detailed experimental procedures are crucial for the successful synthesis of bioactive quinolines. Below are representative protocols for key synthetic methods.
Skraup Synthesis of Quinoline
Materials:
Aniline
Glycerol
Nitrobenzene
Concentrated Sulfuric Acid
Ferrous Sulfate Heptahydrate
Procedure:
In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.
Slowly add concentrated sulfuric acid with constant stirring.
Add ferrous sulfate heptahydrate to moderate the reaction.
Gently heat the mixture in an oil bath. The reaction is exothermic and may become vigorous.
Once the initial reaction subsides, heat the mixture to reflux for several hours.
After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution.
Isolate the crude quinoline by steam distillation.
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.[1]
Friedländer Synthesis of a Substituted Quinoline
Materials:
2-Aminobenzophenone
Ethyl acetoacetate
Zirconium(IV) chloride (ZrCl₄)
Ethanol
Water
Procedure:
To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add a catalytic amount of ZrCl₄.
Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.[4]
Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid
Materials:
Isatin
Potassium Hydroxide (KOH)
Ethanol
Acetone
Acetic Acid
Procedure:
In a round-bottom flask, dissolve KOH in ethanol to prepare a 30% solution.
Add isatin to the ethanolic KOH solution and stir until dissolved.
Gradually add acetone to the reaction mixture.
Reflux the mixture with continuous stirring for 24 hours.
After cooling, pour the mixture into ice-water and acidify with acetic acid to precipitate the product.
Filter the precipitate, wash with cold water, and dry.
Recrystallize the crude product from ethanol to obtain the pure product.[8]
Microwave-Assisted Synthesis of 7-Amino-8-methyl-quinoline
Materials:
2,6-Diaminotoluene
Glycerol
Arsenic(V) oxide
Concentrated Sulfuric Acid
Procedure:
In a microwave-safe vessel, mix 2,6-diaminotoluene, glycerol, arsenic(V) oxide, and concentrated sulfuric acid.
Subject the mixture to microwave irradiation.
After irradiation, cool the mixture and pour it into an ice-water mixture.
Basify the solution to a pH of 9-10.
Filter the resulting precipitate and wash with cold water.
Ultrasound-Assisted N-Alkylation of a Quinoline-Imidazole Derivative
Materials:
Quinoline-imidazole precursor
Alkylating agent (e.g., alkyl halide)
Acetonitrile
Procedure:
Dissolve the quinoline-imidazole precursor in acetonitrile in a suitable flask.
Add the alkylating agent to the solution.
Place the flask in an ultrasonic bath and irradiate at a constant frequency and temperature for 1-2 hours.
Monitor the reaction by TLC.
Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be further purified.[17]
Signaling Pathways Modulated by Bioactive Quinolines
Quinoline derivatives exert their biological effects by interacting with various cellular targets and modulating key signaling pathways implicated in disease pathogenesis.
Anticancer Activity: Targeting EGFR and PI3K/Akt/mTOR Pathways
Many quinoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), and downstream signaling pathways like the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[16][18]
Synthesis Protocol for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, two-step synthesis protocol for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a valuable building...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step synthesis protocol for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step to yield the final product. This document outlines the detailed experimental procedures, reagent specifications, and expected outcomes, including quantitative data and characterization details to ensure reproducibility.
Introduction
Quinolone scaffolds are of significant interest in pharmaceutical research due to their broad spectrum of biological activities. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules, including potent antibacterial and anticancer agents. The 4-chloro substituent provides a reactive handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophores. This protocol details a reliable and efficient method for the preparation of this important synthetic intermediate.
Synthesis Pathway
The synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is achieved through a two-step reaction sequence as illustrated below. The first step involves the thermal cyclization of the intermediate formed from the reaction of 2,4-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM) to yield Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate. The subsequent step is the chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃).
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (Intermediate)
This step utilizes the Gould-Jacobs reaction for the formation of the quinoline ring system.
Materials:
2,4-Difluoroaniline
Diethyl ethoxymethylenemalonate (DEEM)
Diphenyl ether (solvent)
Ethanol
Hexane
Procedure:
A mixture of 2,4-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents) is heated at 120-130°C for 2 hours.
The ethanol formed during the reaction is removed under reduced pressure.
The resulting crude anilinomethylenemalonate is added portion-wise to preheated diphenyl ether at 240-250°C.
The reaction mixture is maintained at this temperature for 30 minutes to ensure complete cyclization.
After cooling to room temperature, hexane is added to precipitate the product.
The solid is collected by filtration, washed with hexane, and then with ethanol to afford the crude product.
The crude product is recrystallized from ethanol to yield pure Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate as a solid.
Step 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Final Product)
This step involves the conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent.
A suspension of Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents) is heated at reflux (approximately 110°C) for 2-4 hours.
The reaction progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is removed under reduced pressure.
The residue is carefully poured into ice-water with vigorous stirring.
The aqueous layer is extracted with dichloromethane.
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
The organic layer is dried over anhydrous sodium sulfate and filtered.
The solvent is removed under reduced pressure to yield the crude product.
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Data Presentation
The following table summarizes the key quantitative data for the synthesized compounds.
¹H NMR: Shift in the aromatic protons' signals compared to the hydroxy precursor, along with the characteristic ethyl group peaks.
¹³C NMR: Signals for the carboxylate, the quinoline ring carbons, and the ethyl group.
MS: m/z corresponding to the molecular ion [M+H]⁺, showing the characteristic isotopic pattern for a chlorine-containing compound.
IR (cm⁻¹): Peaks corresponding to C=O (ester), C=N, C-F, and C-Cl bonds.
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression from starting materials to the final product, including the key transformation and intermediate stage.
Caption: Workflow of the synthesis and analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate. By following the outlined procedures, researchers can reliably prepare this versatile intermediate for applications in drug discovery and development. The provided data and characterization guidelines will aid in ensuring the quality and identity of the synthesized compound.
Application
Applications of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a halogenated quinoline derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The quinoline...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a halogenated quinoline derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and antiviral agents. The presence of two fluorine atoms at positions 6 and 8, a chlorine atom at position 4, and an ethyl carboxylate group at position 3 provides multiple reactive sites for chemical modification, making this compound a versatile starting material for the generation of diverse chemical libraries for drug discovery programs.
The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the chemical reactivity and biological activity of the quinoline ring system. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the pharmacological properties of the resulting compounds. This application note will detail the synthetic applications of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, with a focus on its use in the development of potent kinase inhibitors for cancer therapy.
Application in the Synthesis of Kinase Inhibitors
Recent research has demonstrated the utility of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a key intermediate in the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, the development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery.
The general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of the 4-chloro group with various amine nucleophiles. This reaction is often facilitated by the electron-deficient nature of the quinoline ring, enhanced by the fluorine substituents. The resulting 4-aminoquinoline derivatives can then be further modified to optimize their binding affinity and selectivity for specific kinase targets.
Quantitative Data: In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of a series of exemplary compounds synthesized from Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate against a panel of cancer-relevant kinases.
Compound ID
R-Group (at C4-position)
Kinase Target
IC50 (nM)
EX-1
3-aminopyrazole
EGFR
15
EX-2
4-(aminomethyl)piperidine
VEGFR2
25
EX-3
2-amino-1,3-thiazole
BRAF
50
EX-4
Aniline
PDGFRβ
75
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylate Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution of the 4-chloro group of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate with a primary or secondary amine.
To a solution of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in DMF, add the desired amine nucleophile and DIPEA.
Stir the reaction mixture at 80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-6,8-difluoroquinoline-3-carboxylate derivative.
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of synthesized compounds against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Materials:
Recombinant human EGFR kinase
ATP
Poly(Glu, Tyr) 4:1 substrate
Synthesized inhibitor compound
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
ADP-Glo™ Kinase Assay kit (Promega) or similar
96-well microplate
Plate reader capable of luminescence detection
Procedure:
Prepare a serial dilution of the inhibitor compound in DMSO.
In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.
Add the recombinant EGFR kinase to each well to initiate the reaction.
Add ATP to start the kinase reaction and incubate at 30 °C for 1 hour.
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
Measure the luminescence signal using a plate reader.
Calculate the percentage of kinase inhibition for each inhibitor concentration.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Synthetic and evaluation workflow.
Caption: EGFR signaling pathway inhibition.
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a valuable and versatile starting material in medicinal chemistry. Its trifunctionalized quinoline core allows for the straightforward synthesis of diverse compound libraries. The demonstrated application in the development of potent kinase inhibitors highlights its potential for generating novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity. The provided protocols offer a foundation for researchers to explore the chemical space around this promising scaffold and to evaluate the biological activity of its derivatives. Further exploration of this scaffold is warranted to uncover its full potential in drug discovery.
Method
Application Notes and Protocols: Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a pivotal intermediate in the s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a pivotal intermediate in the synthesis of complex molecules, particularly in the field of pharmaceutical development. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its use in a laboratory setting.
Introduction
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS No. 150258-20-1) is a highly functionalized quinoline derivative. Its structure, featuring a reactive chlorine atom at the 4-position and two fluorine atoms on the benzene ring, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds. It is primarily utilized in research and development, serving as a key precursor in the multi-step synthesis of pharmacologically active agents, most notably fluoroquinolone antibiotics.
The chloro group at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various side chains that are crucial for the biological activity of the final products. The fluorine atoms at the 6- and 8-positions can enhance the metabolic stability and pharmacokinetic properties of the target molecules.
Physicochemical Data
Property
Value
CAS Number
150258-20-1
Molecular Formula
C₁₂H₈ClF₂NO₂
Molecular Weight
271.65 g/mol
Appearance
Solid
Purity
≥95%
Synthetic Protocol: Preparation of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
The synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is typically achieved through the chlorination of its 4-hydroxy precursor, Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate. A general and adaptable protocol is provided below, based on established methodologies for similar quinoline systems.
Reaction Scheme
Caption: Synthetic pathway for the chlorination of the 4-hydroxyquinoline precursor.
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate.
Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the starting material. The reaction can be run neat or in an inert solvent like toluene. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
Reaction Conditions: Heat the reaction mixture to approximately 100°C and maintain this temperature for 3-4 hours with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up:
a. After the reaction is complete, cool the mixture to room temperature.
b. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
c. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
d. Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volumes).
e. Combine the organic extracts and wash with brine.
f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Expected Yield and Purity
Parameter
Expected Value
Yield
70 - 90%
Purity (post-purification)
>95%
Application in Fluoroquinolone Synthesis: A Case Study of Garenoxacin
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics such as Garenoxacin. The following workflow illustrates its role in the construction of the quinolone core of such molecules.
Caption: General workflow for the use of the title compound in fluoroquinolone synthesis.
Key Experimental Steps in Application
N-Alkylation/Arylation: The nitrogen at the 1-position of the quinolone ring is typically alkylated or arylated.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is highly susceptible to nucleophilic attack. This allows for the introduction of various cyclic amines, which is a common structural motif in many fluoroquinolone antibiotics and is crucial for their antibacterial activity.
Ester Hydrolysis: The ethyl ester at the 3-position is generally hydrolyzed to the corresponding carboxylic acid in the final steps of the synthesis. This carboxylic acid group is essential for the biological activity of most quinolone antibiotics, as it is involved in binding to the bacterial DNA gyrase or topoisomerase IV enzymes.
Safety Information
Hazard Statements: Handle with care. Based on similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. May cause eye irritation.
Precautionary Statements: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
For R&D use only. Not for medicinal, household, or other use.[1]
Conclusion
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a valuable and versatile chemical intermediate with significant applications in the synthesis of fluoroquinolone antibiotics. The protocols and data presented in these notes provide a foundation for its use in research and development, enabling the efficient construction of complex and biologically active molecules. Proper handling and purification are essential to ensure the quality and reactivity of this key building block in multi-step synthetic campaigns.
Application Notes and Protocols for Microwave-Assisted Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional material...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and sustainable synthetic methodologies for quinoline derivatives is of significant interest. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinolines via several classical named reactions, including the Friedländer, Combes, Doebner-von Miller, and Skraup syntheses.
Advantages of Microwave-Assisted Quinoline Synthesis
Microwave irradiation offers several advantages for the synthesis of quinolines:
Rapid Reaction Times: Reactions that typically take hours or even days under conventional heating can often be completed in minutes using microwave assistance.
Higher Yields: The efficient and uniform heating provided by microwaves can minimize side product formation and decomposition, leading to improved yields of the desired quinoline products.
Greener Chemistry: Shorter reaction times and, in some cases, the ability to perform reactions under solvent-free conditions contribute to more environmentally friendly synthetic processes.
Facile Optimization: Microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and power, facilitating rapid optimization of reaction conditions.
Experimental Protocols and Data
This section provides detailed experimental protocols for key microwave-assisted quinoline syntheses and summarizes quantitative data to allow for easy comparison with conventional heating methods.
Microwave-Assisted Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Experimental Protocol:
A mixture of a 2-aminobenzophenone (1.0 mmol), a dicarbonyl compound (1.2 mmol), and a catalyst such as Nafion NR50 (10 mol%) in ethanol (5 mL) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 120-200°C) for a specified time (e.g., 5-60 minutes). After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the desired polysubstituted quinoline.
Table 1: Comparison of Microwave-Assisted and Conventional Friedländer Synthesis
The Combes synthesis is an acid-catalyzed reaction of anilines with β-diketones to produce 2,4-disubstituted quinolines.
Experimental Protocol:
An aniline (2.0 mmol) and a β-diketone (e.g., ethyl acetoacetate, 2.4 mmol) are mixed with an acidic resin catalyst (e.g., NKC-9) in a microwave-safe vessel. The mixture is irradiated under solvent-free conditions at a specified power (e.g., 400 W) for a short duration (e.g., 1.5 minutes). After completion of the reaction, the mixture is cooled, and the product is isolated and purified.
Table 2: Microwave-Assisted Combes Synthesis of 2-Methyl-4-quinolinones
Aniline Substituent
Microwave Power (W)
Time (min)
Yield (%)
H
400
1.5
92
2-CH3
400
1.5
85
3-CH3
400
1.5
90
4-CH3
400
1.5
95
2-OCH3
400
1.5
82
4-OCH3
400
1.5
96
4-Cl
400
1.5
88
4-Br
400
1.5
85
3-NO2
400
1.5
75
Microwave-Assisted Doebner-von Miller Synthesis
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.
Experimental Protocol:
An aniline (2 mmol) is added to a solution of phosphotungstic acid (2 mmol) in water (8 mL). To this mixture, an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 3 mmol) in toluene (15 mL) is added. The biphasic mixture is then subjected to microwave irradiation (e.g., 300 W) for a specified time (e.g., 10-15 minutes). After cooling, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified.
Table 3: Comparison of Microwave-Assisted and Conventional Doebner-von Miller Synthesis
Substrate
Microwave Conditions
Microwave Yield (%)
Conventional Conditions
Conventional Yield (%)
Aniline + Crotonaldehyde
300 W, 10-15 min
79-94
100°C, 2h
Lower yields
Various anilines + α,β-unsaturated carbonyls
Not specified
Good results
Not specified
Low yields due to polymerization
Microwave-Assisted Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines by heating aniline with glycerol, sulfuric acid, and an oxidizing agent.
Experimental Protocol:
In a microwave-safe vessel, 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL) are mixed.[2] The mixture is subjected to microwave irradiation.[2] After cooling, the reaction mixture is poured into an ice-water mixture and basified to a pH of 9-10.[2] The resulting precipitate is filtered, washed with cold water, and can be crystallized to yield the final product.[2]
Table 4: Comparison of Microwave-Assisted and Conventional Skraup Synthesis
Application Notes and Protocols for the Purification of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the purification of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a key intermediate in the syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for the purification of substituted quinoline derivatives and are intended to serve as a comprehensive guide.
Introduction
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents. The purity of this intermediate is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document outlines two primary methods for the purification of this compound: Column Chromatography and Recrystallization .
Method 1: Purification by Column Chromatography
Column chromatography is a highly effective method for purifying Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, especially when dealing with crude reaction mixtures containing multiple byproducts. The choice of stationary and mobile phases is critical for achieving optimal separation.
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
UV lamp (254 nm)
Rotary evaporator
2. Slurry Preparation and Column Packing:
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
Gently pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
3. Sample Preparation and Loading:
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully apply the solution to the top of the column.
4. Elution and Fraction Collection:
Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient could be from 100% Hexane to a mixture of Hexane and Ethyl Acetate.
Monitor the elution process using TLC to identify the fractions containing the desired product.
Collect fractions of a consistent volume.
5. Product Isolation:
Combine the pure fractions as identified by TLC.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Data Presentation: Column Chromatography Parameters
Parameter
System 1
System 2
System 3
Stationary Phase
Silica Gel (230-400 mesh)
Silica Gel (230-400 mesh)
Alumina (Neutral)
Mobile Phase
Hexane:Ethyl Acetate (Gradient)
Dichloromethane:Methanol (Gradient)
Hexane:Ethyl Acetate (Isocratic)
Initial Eluent
98:2 Hexane:Ethyl Acetate
99:1 Dichloromethane:Methanol
90:10 Hexane:Ethyl Acetate
Final Eluent
80:20 Hexane:Ethyl Acetate
95:5 Dichloromethane:Methanol
-
Expected Purity
>98%
>97%
>95%
Typical Yield
80-90%
75-85%
70-80%
Troubleshooting and Optimization:
If the compound streaks or tails on the TLC plate, consider deactivating the silica gel by pre-treating it with a solvent system containing 1-2% triethylamine.
For highly polar impurities, a more polar solvent system, such as dichloromethane/methanol, may be necessary.
Alternative stationary phases like alumina can be beneficial if the compound shows instability on silica gel.
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography.
Method 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The success of this method depends on the selection of an appropriate solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
3. Dissolution:
Place the crude solid in an Erlenmeyer flask.
Add a minimal amount of the chosen recrystallization solvent.
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
4. Crystallization:
Remove the flask from the heat and allow it to cool slowly to room temperature.
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Isolation and Drying:
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold recrystallization solvent.
Dry the purified crystals in a vacuum oven.
Data Presentation: Recrystallization Solvent Screening
Solvent
Solubility (Cold)
Solubility (Hot)
Crystal Formation
Ethanol
Sparingly Soluble
Soluble
Good
Isopropanol
Sparingly Soluble
Soluble
Good
Acetonitrile
Slightly Soluble
Soluble
Fair
Toluene
Soluble
Very Soluble
Poor
Hexane
Insoluble
Insoluble
-
Water
Insoluble
Insoluble
-
Logical Flow for Recrystallization
Caption: Recrystallization Workflow.
Conclusion
The choice between column chromatography and recrystallization will depend on the nature and quantity of impurities present in the crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate. For mixtures with closely related impurities, column chromatography is generally the preferred method. For crude products that are substantially pure and solid, recrystallization offers a simpler and often more scalable purification solution. The protocols and data presented herein provide a solid foundation for researchers to achieve high-purity Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate for their research and development needs.
Application
Application Notes and Protocols for Safe Handling and Storage of Chlorinated Quinolines
For Researchers, Scientists, and Drug Development Professionals These detailed application notes and protocols provide comprehensive guidance on the safe handling, storage, and disposal of chlorinated quinolines. Adheren...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These detailed application notes and protocols provide comprehensive guidance on the safe handling, storage, and disposal of chlorinated quinolines. Adherence to these procedures is critical to minimize risks associated with these potentially hazardous compounds.
Hazard Identification and Risk Assessment
Chlorinated quinolines are a class of heterocyclic aromatic compounds that can pose significant health risks. While toxicological data is not available for all specific chlorinated quinolines, the parent compound, quinoline, is known to be harmful and is classified as a possible human carcinogen[1]. It can cause irritation to the eyes, nose, and throat upon acute inhalation exposure and may lead to headaches, dizziness, and nausea[1]. Chronic exposure in animal studies has been linked to liver damage[1]. Therefore, all chlorinated quinolines should be handled with extreme caution, assuming they are toxic and potentially carcinogenic.
A thorough risk assessment should be conducted before commencing any work with chlorinated quinolines. This assessment should identify potential hazards, evaluate the risks of exposure, and establish appropriate control measures.
Safe Handling Procedures
Engineering Controls
Chemical Fume Hood: All work with chlorinated quinolines, especially handling of powders or volatile solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of any potential contaminants.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling chlorinated quinolines. The following should be worn at all times:
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and changed frequently.
Body Protection: A lab coat or a chemical-resistant suit should be worn to protect against skin contact.
Respiratory Protection: For situations with a higher risk of aerosol generation or when engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
General Hygiene Practices
Wash hands thoroughly with soap and water after handling chlorinated quinolines, before leaving the laboratory, and before eating, drinking, or smoking.
Do not store or consume food or beverages in areas where chlorinated quinolines are handled or stored.
Avoid direct contact with the skin, eyes, and clothing.
Storage Procedures
Proper storage of chlorinated quinolines is crucial to maintain their stability and prevent accidental release.
Containers: Store in tightly sealed, properly labeled containers. The label should clearly indicate the chemical name, hazard symbols, and date of receipt.
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
Segregation: Store chlorinated quinolines separately from incompatible materials such as strong oxidizing agents, strong acids, and acid anhydrides.
Inventory: Maintain an accurate inventory of all chlorinated quinolines, including the quantity and storage location.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
Spills and Leaks
Evacuation: Immediately evacuate the affected area.
Ventilation: Ensure the area is well-ventilated.
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. For larger spills, dike the area to prevent spreading.
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Personal Exposure
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with chlorinated quinolines, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for quinoline and some of its derivatives. Data for many specific chlorinated quinolines are limited, and therefore, a precautionary approach should be taken.
Protocol for Synthesis of Chlorinated Quinolines (Aza-Diels-Alder Approach)
This protocol describes a general procedure for the synthesis of chlorinated quinolines via an aza-Diels-Alder (Povarov) reaction.[3][4]
Materials:
Aryl aldimine (1.06 mmol)
1-Ethynylnaphthalene (0.914 mmol)
Chloranil (1.80 mmol)
Molecular sieves (3 Å)
Chloroform (30 mL)
BF₃·OEt₂ (2.7 mmol)
Dichloromethane
Sodium bicarbonate solution
Deionized water
Brine solution
Procedure:
Dissolve the aryl aldimine, 1-ethynylnaphthalene, chloranil, and molecular sieves in chloroform in a round-bottom flask.
Add BF₃·OEt₂ to the reaction solution.
Heat the resulting mixture to 70°C and stir at this temperature for 24 hours under an argon atmosphere.
Cool the mixture to room temperature and dissolve the solids in dichloromethane.
Wash the organic layer sequentially with a sodium bicarbonate solution, deionized water, and a brine solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired chlorinated quinoline.
Protocol for HPLC Analysis of Chlorinated Quinolines
This protocol provides a general method for the analysis of chlorinated quinoline compounds using High-Performance Liquid Chromatography (HPLC).
Materials:
HPLC-grade acetonitrile
HPLC-grade water
Ammonium acetate buffer
Chlorinated quinoline standards
Sample containing chlorinated quinoline
0.22 µm syringe filters
Instrumentation:
HPLC system with a UV or fluorescence detector
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Procedure:
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol, acetonitrile, and 0.1 M ammonium acetate (e.g., 45:15:40 v/v).[5]
Standard Preparation: Prepare a stock solution of the chlorinated quinoline standard in a suitable solvent (e.g., methanol) and make serial dilutions to create a calibration curve.
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.22 µm syringe filter.
Set the detection wavelength (e.g., excitation 325 nm and emission 375 nm for fluorescence detection).[5]
Inject the standards and the sample onto the column.
Identify the chlorinated quinoline peak in the sample by comparing its retention time with that of the standard.
Quantify the amount of the chlorinated quinoline in the sample using the calibration curve.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of chlorinated quinolines on a cell line.
Materials:
Cell line of interest (e.g., human cancer cell line)
Complete cell culture medium
Chlorinated quinoline compound
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well microplates
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the chlorinated quinoline compound in complete medium. Remove the old medium from the wells and add the compound dilutions. Include untreated cells as a negative control and wells with medium only as a blank.
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Visualizations
The following diagrams illustrate key signaling pathways that can be affected by quinoline derivatives and a general workflow for their safe handling.
Caption: A logical workflow for the safe handling of chlorinated quinolines.
Caption: Signaling pathways potentially inhibited by quinoline derivatives.[3][6]
Application Notes: Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a pivotal intermediate in t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a pivotal intermediate in the discovery and development of novel antimicrobial agents. Given the scarcity of direct antimicrobial data for this specific compound, this document focuses on its role as a key building block for the synthesis of new quinolone derivatives and outlines the essential protocols for evaluating their subsequent antimicrobial efficacy and safety.
Introduction: The Role of Quinolone Scaffolds
Quinolones are a major class of synthetic antibacterial agents with broad-spectrum activity.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This targeted action makes them highly effective against a wide range of bacterial pathogens. The core quinolone structure can be chemically modified at various positions to enhance potency, expand the spectrum of activity, and overcome emerging resistance mechanisms.
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a fluorinated quinolone derivative that serves as a versatile precursor for the synthesis of more complex and potent antimicrobial candidates. The presence of fluorine atoms at the C-6 and C-8 positions, a chloro group at the C-4 position, and an ethyl ester at the C-3 position provides multiple reaction sites for chemical modification, particularly for the introduction of various amine-containing substituents at the C-4 position to generate novel fluoroquinolone analogues.
Mechanism of Action of Quinolone Antibiotics
Fluoroquinolones, derived from precursors like Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, exert their bactericidal effects by forming a ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.
In Gram-negative bacteria , the primary target is typically DNA gyrase.
In Gram-positive bacteria , topoisomerase IV is often the primary target.
The differential targeting and affinity for these enzymes contribute to the spectrum of activity of a given fluoroquinolone derivative.
Application in Drug Discovery Workflow
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a valuable starting material in a typical antimicrobial drug discovery workflow. The following diagram illustrates its central role in the generation and evaluation of new chemical entities (NCEs).
Fig. 1: Drug discovery workflow using the quinolone precursor.
Quantitative Data Presentation
While specific antimicrobial data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is not available, the following tables represent typical data that would be generated for novel derivatives synthesized from this precursor.
Table 2: Illustrative Cytotoxicity Data (IC₅₀, µM) of Novel Quinolone Derivatives
Derivative
Human Embryonic Kidney Cells (HEK293)
Human Liver Cancer Cells (HepG2)
Derivative A
>100
>100
Derivative B
85
92
Derivative C
>100
>100
Doxorubicin
0.8
1.2
Experimental Protocols
The following are detailed protocols for the key experiments outlined in the drug discovery workflow.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
Mueller-Hinton Broth (MHB)
96-well microtiter plates
Test compounds and control antibiotics (stock solutions in a suitable solvent, e.g., DMSO)
Bacterial strains (e.g., ATCC reference strains)
Spectrophotometer
Sterile saline (0.85%)
0.5 McFarland turbidity standard
Procedure:
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Working Inoculum: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Compound Dilution:
Add 100 µL of MHB to all wells of a 96-well plate.
Add 100 µL of the stock solution of the test compound (at 2x the highest desired final concentration) to the first well of a row.
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
Inoculation: Add 100 µL of the working bacterial inoculum to each well containing the diluted compounds. This will bring the final volume to 200 µL and the bacterial concentration to ~5 x 10⁵ CFU/mL.
Controls:
Growth Control: Wells containing only MHB and the bacterial inoculum.
Sterility Control: Wells containing only MHB.
Positive Control: A standard antibiotic with known activity against the test strains.
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Fig. 2: Workflow for MIC determination.
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxicity of a compound on mammalian cell lines.
Materials:
Human cell line (e.g., HEK293, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Test compounds and control toxin (e.g., Doxorubicin)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Microplate reader
Procedure:
Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
Controls:
Cell Control: Wells with cells treated with medium containing the same concentration of the compound's solvent (e.g., DMSO).
Blank Control: Wells with medium only (no cells).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Fig. 3: Workflow for the MTT cytotoxicity assay.
Conclusion
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a crucial starting material for the synthesis of novel fluoroquinolone antibiotics. Its chemical structure allows for diverse modifications, enabling the generation of extensive compound libraries for screening. While the compound itself is not intended for direct therapeutic use, its application in medicinal chemistry is vital for the development of next-generation antimicrobial agents to combat the growing threat of antibiotic resistance. The protocols provided herein offer a standardized approach to evaluating the antimicrobial and cytotoxic properties of its derivatives, forming a fundamental part of the preclinical drug discovery process.
Protocol for N-Alkylation of Quinoline-3-Carboxylates: Synthesis of N-Alkyl Quinolinium-3-Carboxylates
Abstract This document provides a detailed protocol for the N-alkylation of quinoline-3-carboxylates, a key reaction in the synthesis of diverse quinolinium salts. These compounds are of significant interest to researche...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document provides a detailed protocol for the N-alkylation of quinoline-3-carboxylates, a key reaction in the synthesis of diverse quinolinium salts. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as bioactive molecules. The protocol described herein outlines a straightforward and efficient method for the synthesis of N-alkyl quinolinium-3-carboxylate salts via the quaternization of the quinoline nitrogen with alkyl halides.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities. The functionalization of the quinoline scaffold is a critical strategy in the development of new therapeutic agents. N-alkylation of the quinoline ring to form quaternary quinolinium salts introduces a permanent positive charge, which can significantly modulate the compound's physicochemical properties, such as solubility and protein binding affinity. This application note details a general and reproducible protocol for the N-alkylation of quinoline-3-carboxylate esters, providing researchers with a practical guide for accessing this important class of molecules.
General Reaction Scheme
The N-alkylation of a quinoline-3-carboxylate proceeds via a standard SN2 mechanism, where the lone pair of electrons on the quinoline nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the corresponding N-alkyl quinolinium halide salt.
Caption: General reaction for the N-alkylation of quinoline-3-carboxylates.
Experimental Protocols
This section provides two detailed protocols for the N-alkylation of ethyl quinoline-3-carboxylate, a representative substrate. Protocol A is a classical approach using refluxing ethanol, while Protocol B offers an alternative using DMF and a base at a lower temperature.
Protocol A: N-Alkylation in Refluxing Ethanol
This method is adapted from the general procedure for the synthesis of N-alkyl quinolinium salts from quinoline and 1-bromoalkanes.[1]
Materials:
Ethyl quinoline-3-carboxylate
1-Bromoalkane (e.g., 1-bromododecane)
Anhydrous Ethanol
Diethyl ether
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Filtration apparatus (e.g., Büchner funnel)
Procedure:
In a round-bottom flask, dissolve ethyl quinoline-3-carboxylate (1.0 eq.) in anhydrous ethanol.
Add the corresponding 1-bromoalkane (1.5-2.0 eq.).
The reaction mixture is heated to reflux and stirred for 40-48 hours.
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
After completion, the reaction mixture is cooled to room temperature.
The solvent is removed under reduced pressure using a rotary evaporator.
The crude oily product is triturated with diethyl ether to induce precipitation of the salt.
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Protocol B: N-Alkylation in DMF with Base
This protocol is based on conditions reported for the alkylation of related heterocyclic systems.[2]
Materials:
Ethyl quinoline-3-carboxylate
Alkyl iodide (e.g., methyl iodide)
Anhydrous N,N-Dimethylformamide (DMF)
Potassium carbonate (K₂CO₃), anhydrous
Round-bottom flask
Magnetic stirrer and stir bar
Oil bath
Standard work-up and purification equipment
Procedure:
To a stirred solution of ethyl quinoline-3-carboxylate (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).
Add the alkyl iodide (1.1-1.5 eq.) dropwise at room temperature.
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes representative data for the N-alkylation of quinolines with various alkyl halides, based on literature precedents.
Table 1: Summary of N-Alkylation of Quinolines with 1-Bromoalkanes (Protocol A) [1]
Note: The yields reported are for the N-alkylation of unsubstituted quinoline. Similar yields can be expected for quinoline-3-carboxylate esters under these conditions.
Table 2: Conditions for Alkylation of a Related Quinoline System (Applicable to Protocol B) [2]
Application Notes and Protocols for Quinoline Derivatives in Dye-Sensitized Solar cells
For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline and its derivatives represent a promising class of heterocyclic aromatic compounds for applications in dye-sensitized solar cells (DS...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a promising class of heterocyclic aromatic compounds for applications in dye-sensitized solar cells (DSSCs).[1] Their inherent properties, such as excellent thermal stability, rigid planar structure, and versatile optoelectronic characteristics, make them suitable candidates for use as photosensitizers and co-adsorbents.[1] By strategically modifying their molecular structure, quinoline derivatives can be engineered to exhibit strong absorption in the visible spectrum, facilitate efficient electron injection into semiconductor materials like titanium dioxide (TiO₂), and ensure effective regeneration of the dye.[1] This document provides detailed application notes and protocols for the synthesis, fabrication, and characterization of DSSCs utilizing quinoline-based compounds.
Data Presentation: Performance of Quinoline Derivatives in DSSCs
The efficiency of a DSSC is determined by key photovoltaic parameters: the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). The molecular architecture of the quinoline derivative significantly influences these performance metrics. The following tables summarize the performance data for various quinoline derivatives as sensitizers and co-sensitizers in DSSCs.
Table 1: Photovoltaic Performance of DSSCs with Quinoline-Based Sensitizers
Note: Specific performance values for individual co-sensitizers were not detailed in the provided search results, but their use in conjunction with N719 was shown to enhance photovoltaic performance.[4]
Experimental Protocols
Protocol 1: Synthesis of Quinoline-Based Dyes
This protocol provides a general procedure for the synthesis of cyanoacrylic acid-functionalized quinoline derivatives, which are commonly used as sensitizers in DSSCs. The synthesis is typically achieved through a Knoevenagel condensation reaction.[4]
Materials:
Quinoline-carboxaldehyde derivative
Cyanoacetic acid
Piperidine
Acetonitrile (MeCN)
Chloroform (CHCl₃)
Argon gas
Schlenk flask
Magnetic stirrer and hotplate
Procedure:
Load the quinoline-carboxaldehyde precursor and cyanoacetic acid (e.g., 6-16 equivalents) into a Schlenk flask equipped with a magnetic stir bar.[4]
Evacuate the flask and flush with argon for three cycles to ensure an inert atmosphere.[4]
Add a mixture of MeCN/CHCl₃ (e.g., 3:1 v/v) to the flask.[4]
Again, evacuate and flush the flask with argon.
Add piperidine (e.g., 12-22 equivalents) to the reaction mixture.[4]
Flush the flask with argon one final time and evacuate.
Heat the mixture at 90°C for 24 hours with continuous stirring.[4]
After the reaction is complete, cool the mixture to room temperature.
The crude product can be purified using column chromatography on silica gel with an appropriate solvent system (e.g., dichloromethane/methanol).
Characterize the final product using NMR spectroscopy and elemental analysis to confirm its structure and purity.[4]
Protocol 2: Fabrication of Dye-Sensitized Solar Cells
This protocol outlines the steps for constructing a DSSC using a quinoline-based dye.
Materials:
Fluorine-doped tin oxide (FTO) coated glass substrates
Titanium dioxide (TiO₂) paste
Quinoline-based dye solution (e.g., 0.3-1 mM in a suitable solvent like ethanol)[1][5]
Co-adsorbent (e.g., CDCA), if required
Iodide-based electrolyte solution (e.g., 0.5 M KI and 0.05 M I₂ in a mixture of ethylene glycol and acetonitrile)[6]
Platinum (Pt) precursor solution (e.g., 5 mM H₂PtCl₆ in 2-propanol) or graphite pencil[7]
Clean the FTO glass substrates thoroughly with detergent, deionized water, and ethanol.
Apply TiO₂ paste onto the conductive side of the FTO glass using a screen-printing technique.[7]
Dry the TiO₂ film at a moderate temperature (e.g., 150°C) for about 10 minutes.[7]
Sinter the TiO₂-coated FTO glass in a furnace at high temperatures (e.g., 450°C) for 30 minutes to remove organic binders and ensure good particle necking.[5]
Allow the photoanode to cool to room temperature.
Dye Sensitization:
Immerse the sintered TiO₂ photoanode into the quinoline dye solution. If a co-adsorbent is used, it can be added to the dye solution.[1]
The immersion time can vary from 10 minutes to 24 hours, depending on the dye.[6][7] Mild heating (60-80°C) can be applied to accelerate the process if needed.[7]
After sensitization, rinse the photoanode with fresh ethanol to remove any non-adsorbed dye molecules and then air-dry.[5][7]
Preparation of the Counter Electrode:
A simple counter electrode can be prepared by applying a layer of graphite onto the conductive side of another FTO glass substrate using a dark pencil.[7]
For higher performance, a platinum counter electrode can be fabricated by drop-casting the Pt precursor solution onto an FTO substrate and heating it to 350-400°C for 1 hour.[7]
Assembly of the DSSC:
Place a spacer on the dye-sensitized TiO₂ photoanode.[7]
Assemble the photoanode and the counter electrode in a sandwich-like configuration, ensuring the conductive sides face each other.[7]
Inject the electrolyte solution into the space between the electrodes through a small hole, allowing capillary action to fill the void.[6][7]
Seal the edges of the cell to prevent electrolyte leakage.
Protocol 3: Characterization of DSSCs
Materials:
Solar simulator (AM 1.5G illumination)
Potentiostat/Galvanostat for current-voltage (I-V) measurements and electrochemical impedance spectroscopy (EIS)
Monochromator for incident photon-to-current conversion efficiency (IPCE) measurements
Procedure:
Current-Voltage (I-V) Characteristics:
Place the fabricated DSSC under a solar simulator providing an irradiance of 100 mW/cm² (AM 1.5G).
Measure the current density as a function of voltage to obtain the I-V curve.
From the I-V curve, determine the key photovoltaic parameters: Jsc, Voc, FF, and calculate the PCE using the formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the incident light power density.
Electrochemical Impedance Spectroscopy (EIS):
Perform EIS measurements in the dark under a forward bias equivalent to the Voc of the cell.
Analyze the resulting Nyquist and Bode plots to investigate the charge transfer resistance at the TiO₂/dye/electrolyte interface and the electron lifetime in the photoanode.
Measure the IPCE spectrum by illuminating the cell with monochromatic light of varying wavelengths.
The IPCE is calculated as the ratio of the number of collected electrons to the number of incident photons at a specific wavelength. This provides information about the light-harvesting efficiency of the dye across the solar spectrum.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental structure of quinoline-based dyes and the workflow for DSSC fabrication and characterization.
Technical Support Center: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-chloro-6,8-difluo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (Intermediate)
Incomplete Cyclization: The Gould-Jacobs reaction requires high temperatures for the thermal cyclization of the aniline and diethyl ethoxymethylenemalonate (DEEM) intermediate. Insufficient temperature or reaction time can lead to low conversion.
- Optimize Reaction Temperature: Ensure the reaction reaches a temperature of at least 250°C. Microwave heating can be an effective method to achieve high temperatures rapidly and can significantly improve yields and reduce reaction times. - Increase Reaction Time: If using conventional heating, extending the reaction time at a high temperature may improve the yield. However, be cautious of potential product degradation with prolonged heating. - Ensure Anhydrous Conditions: While not always critical, using dry reagents and solvents can sometimes improve the reaction outcome.
Side Reactions: At high temperatures, side reactions such as the formation of 2-quinolones can occur, reducing the yield of the desired 4-hydroxyquinoline.
- Use a High-Boiling Point Solvent: Solvents like Dowtherm A or diphenyl ether are commonly used to achieve the necessary high temperatures for cyclization. - Consider a Catalyst: While the thermal reaction is common, exploring acid catalysts like polyphosphoric acid (PPA) might promote cyclization at lower temperatures.
Low Yield of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Final Product)
Incomplete Chlorination: The conversion of the 4-hydroxy group to a 4-chloro group may be incomplete.
- Optimize Chlorinating Agent and Equivalents: Phosphorus oxychloride (POCl₃) is a common chlorinating agent. Ensure a sufficient excess is used. Experiment with other chlorinating agents like thionyl chloride (SOCl₂) if yields remain low. - Optimize Reaction Temperature and Time: The chlorination reaction is typically heated. A common condition is stirring with POCl₃ at 100°C for several hours. Monitor the reaction by TLC to determine the optimal reaction time.
Product Degradation: The product may be sensitive to prolonged heating or harsh acidic conditions during workup.
- Control Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed. - Careful Workup: After the reaction, excess POCl₃ should be removed under reduced pressure. The reaction mixture is often poured onto ice, and the pH is carefully neutralized to precipitate the product. Avoid strongly acidic or basic conditions during workup to prevent hydrolysis of the chloro group back to a hydroxyl group.
Difficulty in Product Purification
Presence of Impurities: Starting materials or byproducts from side reactions can co-precipitate with the product, making purification difficult.
- High-Purity Starting Materials: Use purified starting materials to minimize the introduction of impurities. - Recrystallization: Experiment with different solvent systems for recrystallization to effectively remove impurities. - Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable solvent system can be employed for purification.
Formation of Dark-Colored Byproducts
Decomposition: High reaction temperatures in either the cyclization or chlorination step can lead to the formation of colored impurities.
- Control Temperature: Maintain the reaction temperature within the optimal range and avoid overheating. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored byproducts, especially if the starting materials or intermediates are sensitive to oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate?
The synthesis is typically a two-step process:
Gould-Jacobs Reaction: 3,5-difluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) at high temperatures to form Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.
Chlorination: The resulting 4-hydroxyquinoline intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product, Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Q2: What are the critical parameters for the Gould-Jacobs reaction step?
The most critical parameter is the high temperature required for the thermal cyclization, typically around 250°C. The reaction time is also important and needs to be optimized to ensure complete reaction without significant product degradation. Microwave-assisted synthesis can be a valuable technique to achieve high temperatures quickly and improve yields.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the Gould-Jacobs reaction and the chlorination step. By comparing the spots of the starting material, intermediate, and product, you can determine when the reaction is complete.
Q4: What are some common workup procedures for the chlorination step?
After the chlorination reaction is complete, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried.
Q5: Are there any safety precautions I should be aware of?
Yes, both phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The high-temperature reactions also require careful handling to avoid burns.
Data Presentation
Table 1: Effect of Microwave Conditions on the Gould-Jacobs Reaction of Aniline and DEEM (Illustrative Example)
Entry
Temperature (°C)
Time (min)
Pressure (bar)
Yield of Intermediate (%)
Yield of Product (%)
1
250
20
18
75
1
2
300
20
24
5
37
3
250
60
20
50
10
4
300
60
>25
0
28 (degradation observed)
5
300
5
22
15
47
Note: This data is illustrative for the reaction of aniline and may need to be optimized for 3,5-difluoroaniline.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
In a reaction vessel suitable for high temperatures (e.g., a microwave reaction vial or a flask with a reflux condenser for conventional heating), combine 3,5-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
Heat the mixture with stirring.
Conventional Heating: Heat in a high-boiling solvent such as Dowtherm A to 250°C for 30-60 minutes.
Microwave Heating: Heat to 250-300°C for 5-20 minutes, monitoring the pressure.
Cool the reaction mixture to room temperature.
Add a non-polar solvent such as hexane or petroleum ether to precipitate the product.
Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain the crude Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Chlorination)
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent).
Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).
Heat the mixture to 100°C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.
Carefully pour the residue onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) until the product precipitates.
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Visualizations
Caption: Synthetic pathway for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Caption: Troubleshooting workflow for yield improvement.
Optimization
Technical Support Center: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low yield of the desired product
1. Incomplete cyclization: The thermal cyclization step in the Gould-Jacobs reaction requires high temperatures. Insufficient temperature or reaction time can lead to a low yield of the quinolone product.[1]2. Hydrolysis of the ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid during workup or if moisture is present in the reaction. 3. Side reactions: Formation of regioisomers, dimers, or other byproducts can consume starting materials and reduce the yield of the target molecule.
1. Optimize reaction temperature and time: Ensure the cyclization is carried out at a sufficiently high temperature (typically >250 °C in a high-boiling solvent like diphenyl ether) and for an adequate duration.[1] Monitor the reaction progress by TLC or LC-MS.2. Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere. During workup, maintain a neutral or slightly acidic pH to minimize ester hydrolysis.3. Purification: Employ careful purification techniques like column chromatography or recrystallization to isolate the desired product from side products.
Presence of an isomeric impurity
Formation of regioisomers: The Gould-Jacobs reaction with meta-substituted anilines, such as 2,4-difluoroaniline, can potentially lead to the formation of two regioisomers during the cyclization step.[1][2] The cyclization can occur at either of the two ortho positions relative to the amino group.
Control cyclization conditions: The regioselectivity of the Gould-Jacobs reaction can be influenced by steric and electronic factors.[1] While complete control might be difficult, adjusting the reaction temperature and solvent may favor the formation of the desired isomer. Careful analysis (e.g., by NMR) and chromatographic separation are crucial to isolate the correct isomer.
Product contains a hydroxyl group instead of chlorine at the 4-position
Incomplete chlorination: The conversion of the 4-hydroxy (or 4-oxo) intermediate to the 4-chloro product might be incomplete due to insufficient chlorinating agent, low reaction temperature, or short reaction time.[3]Hydrolysis of the 4-chloro group: The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group during aqueous workup.[3]
Optimize chlorination: Use a sufficient excess of the chlorinating agent (e.g., POCl₃). Ensure the reaction temperature is adequate (typically refluxing POCl₃) and the reaction goes to completion (monitor by TLC/LC-MS).[4] Careful workup: After the reaction, remove excess POCl₃ under reduced pressure before carefully quenching the reaction mixture with ice-water. Maintain a low temperature and neutral pH during the workup to minimize hydrolysis.
Formation of a higher molecular weight impurity
Dimerization: Quinolone intermediates or the final product can sometimes undergo dimerization, especially at high temperatures or under certain catalytic conditions.[5]
Modify reaction conditions: Adjusting the reaction temperature, concentration of reactants, and reaction time can help minimize dimer formation. The use of specific catalysts or additives might also be explored.
Loss of the ethyl carboxylate group
Decarboxylation: At very high temperatures, particularly during the cyclization or chlorination steps, decarboxylation of the ester group can occur, leading to the corresponding quinoline without the 3-carboxylate group.[1][6]
Control reaction temperature: Avoid excessive temperatures during the high-temperature cyclization and chlorination steps. Monitor the reaction closely and avoid prolonged heating once the reaction is complete.
Formation of a di-chlorinated side product
Over-chlorination: In some cases, depending on the substrate and reaction conditions, the chlorinating agent might react at other positions on the quinoline ring, although this is less common for the described synthesis.
Stoichiometric control: Use a controlled amount of the chlorinating agent and monitor the reaction progress to avoid over-chlorination.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate?
A1: The most common and established method is a multi-step synthesis starting with a Gould-Jacobs reaction.[4][6] This involves the condensation of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an intermediate, which is then thermally cyclized to Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate. The final step is the chlorination of the 4-hydroxy group, typically using phosphorus oxychloride (POCl₃).[4][7]
Q2: How can I identify the potential regioisomeric impurity?
A2: The primary regioisomeric impurity would be Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate. This can be identified and distinguished from the desired product using spectroscopic methods. 2D NMR techniques like NOESY or HMBC can help establish the connectivity and spatial relationships of the fluorine atoms and protons on the benzene ring, allowing for unambiguous structure determination. High-resolution mass spectrometry can confirm the elemental composition of the isomers.
Q3: What are the key parameters to control during the chlorination step with POCl₃?
A3: The key parameters for a successful chlorination with POCl₃ are:
Anhydrous conditions: POCl₃ is highly reactive with water, so all reagents and glassware must be thoroughly dried.[3]
Temperature: The reaction is typically carried out at reflux temperature of POCl₃ (around 105-110 °C) to ensure complete conversion.[4]
Reaction time: The reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time, usually a few hours.[4]
Workup: Excess POCl₃ should be removed under reduced pressure before the reaction mixture is carefully quenched by pouring it onto crushed ice to avoid a violent reaction and hydrolysis of the product.[3]
Q4: Can the ethyl ester group be hydrolyzed during the synthesis?
A4: Yes, the ethyl ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding carboxylic acid. This is particularly a risk during the workup stages if the pH is not controlled. To minimize hydrolysis, it is advisable to perform aqueous workups under neutral or slightly acidic conditions and at low temperatures.
Q5: What analytical techniques are recommended for monitoring the reaction and identifying side products?
A5: A combination of analytical techniques is recommended:
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and assessment of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of the main product and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques): For detailed structural elucidation of the desired product and any isolated side products.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the products.
Data Presentation
Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture after Chlorination
Protocol 1: Synthesis of Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (Gould-Jacobs Reaction)
In a round-bottom flask, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
Heat the mixture at 120-130 °C for 1-2 hours, allowing the ethanol byproduct to distill off.
To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether.
Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.
Monitor the cyclization by TLC until the starting intermediate is consumed.
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and then with a small amount of cold ethanol.
Dry the solid under vacuum to obtain the crude Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
To a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (1.0 eq).
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[4]
Monitor the reaction by TLC until the starting material is no longer visible.
Allow the reaction mixture to cool to room temperature and then remove the excess POCl₃ under reduced pressure.
Carefully and slowly pour the concentrated residue onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) until a precipitate forms.
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield the crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Visualizations
Caption: Main synthetic pathway for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Caption: Potential side reactions and byproducts in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Navigating Quinoline Cyclization Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to your comprehensive resource for troubleshooting common issues in quinoline cyclization reactions. This guide provides practical, in-depth solutio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for troubleshooting common issues in quinoline cyclization reactions. This guide provides practical, in-depth solutions to challenges encountered during key synthetic procedures, including the Friedländer, Combes, Conrad-Limpach, and Skraup/Doebner-von Miller syntheses.
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
General Issues
Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis can stem from several factors common across different named reactions. Key areas to investigate include:
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1]
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1]
Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the process. Using anhydrous reagents and solvents is often recommended.[1]
Inefficient Mixing: Poor agitation can lead to localized temperature gradients (hotspots) and uneven reaction progress, which promotes the formation of tar and other byproducts.[1]
Reaction-Specific Troubleshooting
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[2] To minimize tarring:
Use a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the notoriously exothermic reaction less violent and reduce charring.[2] Boric acid can also be used.[2]
Control Sulfuric Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic nature of the reaction.[2]
Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[2]
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[2]
Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[2] To address this:
Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[2]
Control Temperature: Overheating can promote polymerization. Maintain the reaction at an optimal temperature to favor the desired condensation and cyclization.[2]
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[2]
Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[2]
β-Diketone Structure: Increased steric bulk on one side of the diketone favors cyclization at the less sterically hindered position.[2]
Aniline Substituents: The electronic nature of substituents on the aniline influences the nucleophilicity of the ortho positions, directing cyclization.[2] For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines may yield the 4-CF₃ regioisomer when using a trifluoromethyl-β-diketone.[3]
Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid - PPA) can alter the ratio of regioisomers formed.[2] A polyphosphoric ester (PPE) catalyst may be more effective as a dehydrating agent than commonly used sulfuric acid.[4]
Q5: My Friedländer synthesis using an unsymmetrical ketone is not regioselective. How can I improve this?
A5: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[4] Here are some strategies:
Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[4]
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[4]
Reaction Conditions: Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome.[4]
Q6: The cyclization step in my Conrad-Limpach synthesis is giving a low yield. What can I do to improve it?
A6: The high-temperature cyclization is a critical and often rate-determining step in the Conrad-Limpach synthesis.[5]
High Temperature: This step typically requires high temperatures, around 250 °C, for the ring closure to occur.[5]
Inert Solvent: The choice of a high-boiling, inert solvent is crucial. While early work without a solvent gave moderate yields (below 30%), using solvents like mineral oil or diphenyl ether can significantly increase yields, in some cases up to 95%.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of quinoline cyclization reactions.
Table 1: Effect of Solvent on Friedländer Synthesis Yield
Solvent
Temperature (°C)
Time (min)
Yield (%)
Ethanol
Reflux
85
High
Methanol
Reflux
Moderate
Moderate
Acetonitrile
Reflux
Moderate
Moderate
Toluene
Reflux
100
Low
Dichloromethane (DCM)
Reflux
120
Low
Data compiled from a study on the Friedländer condensation of 2-aminobenzophenone with ethyl acetoacetate.[6]
Table 2: Catalyst Comparison for Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
Table 3: Impact of Aniline Substituents on Dihydropyridine Synthesis Yield
Aniline Substituent
Yield (%)
4-methoxy (electron-donating)
80
3,5-dimethyl (electron-donating)
92
4-bromo (electron-withdrawing)
67
3-nitro (strongly electron-withdrawing)
0
This table illustrates the general principle that electron-donating groups on the aniline can favor the reaction, while strong electron-withdrawing groups can be detrimental.[9]
Detailed Experimental Protocols
Protocol 1: Combes Synthesis of 2,4-Dimethylquinoline
Materials: Aniline, Acetylacetone (a β-diketone), Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA).[1]
Procedure:
In a reaction flask, mix the aniline and acetylacetone.[1][2]
Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.[1][10]
Heat the reaction mixture, typically in the range of 100-140°C.[1]
Monitor the reaction progress using a suitable method (e.g., Thin Layer Chromatography).[1]
Once the reaction is complete, cool the mixture and carefully pour it onto ice.[1][2]
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[2]
Protocol 2: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline
Materials: Aniline, Ethyl acetoacetate (a β-ketoester), Inert solvent (e.g., mineral oil, diphenyl ether).[1]
Procedure:
Condensation (low temperature): Mix aniline and ethyl acetoacetate, optionally with a catalytic amount of acid, and stir at a moderate temperature (e.g., room temperature to 100°C) to form the β-anilinocrotonate intermediate.[1]
Cyclization (high temperature): Heat the intermediate in a high-boiling inert solvent (e.g., mineral oil) to approximately 250°C.[1][5] The cyclization reaction results in the formation of the 4-quinolone product.
After cooling, the product often precipitates and can be collected by filtration.[1]
Protocol 3: Friedländer Synthesis of 2-Phenylquinoline
Materials: 2-Aminobenzaldehyde, Acetophenone, Base catalyst (e.g., sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid), Solvent (e.g., ethanol, toluene).[1]
Procedure:
Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent.[1]
Add the acid or base catalyst to the reaction mixture.[1]
Heat the mixture under reflux until the reaction is complete, as monitored by TLC.[1]
Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.[1]
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[10]
Visualized Workflows and Pathways
The following diagrams illustrate logical troubleshooting steps and experimental workflows.
Caption: General troubleshooting workflow for low-yield quinoline cyclization reactions.
Caption: Experimental workflow for a typical Friedländer quinoline synthesis.
Optimizing temperature and time for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate. This doc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues that may be encountered during the synthesis.
I. Experimental Protocols
The synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is typically achieved in a two-step process:
Step 1: Gould-Jacobs Reaction to synthesize the intermediate, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.
Step 2: Chlorination to convert the 4-hydroxy group to the 4-chloro group.
Step 1: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
This procedure is based on the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.
Materials:
3,5-Difluoroaniline
Diethyl ethoxymethylenemalonate (DEEM)
Diphenyl ether (or another high-boiling point solvent)
Ethanol
Hexane (or another non-polar solvent for washing)
Procedure:
Condensation: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
Heat the mixture to 120-140°C for 1-2 hours. During this time, ethanol will be produced and can be removed by distillation. The progress of the reaction to form the intermediate, ethyl 2-((3,5-difluorophenyl)amino)methylenemalonate, can be monitored by Thin Layer Chromatography (TLC).
Cyclization: After the initial condensation, add a high-boiling point solvent such as diphenyl ether (5-10 mL per gram of the aniline).
Heat the reaction mixture to a vigorous reflux (approximately 250-260°C) for 30-60 minutes. The cyclization to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate will occur.
Work-up and Purification:
Cool the reaction mixture to room temperature. The product should precipitate out of the solvent.
Add a non-polar solvent like hexane to facilitate further precipitation.
Collect the solid product by filtration.
Wash the solid with hexane to remove residual diphenyl ether.
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Step 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
This procedure involves the chlorination of the 4-hydroxyquinoline intermediate using phosphorus oxychloride (POCl₃).
Aqueous sodium bicarbonate solution (or another suitable base)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).
Reaction: Heat the mixture to 100-110°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. The product will precipitate as a solid.
Collect the solid by filtration.
Wash the solid with cold water and dry it under vacuum.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
II. Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effects of temperature and time on the yield and purity of the products in each step. These are representative data based on general principles of quinoline synthesis and may require further optimization for this specific substrate.
Table 1: Optimization of Step 1 - Gould-Jacobs Reaction
Entry
Condensation Temp. (°C)
Condensation Time (h)
Cyclization Temp. (°C)
Cyclization Time (min)
Solvent
Yield (%)
Purity (%)
1
120
2
250
30
Diphenyl ether
~60-70
~90
2
140
1
250
30
Diphenyl ether
~70-80
~95
3
140
1
260
15
Diphenyl ether
~75-85
>95
4
140
1
240
60
Diphenyl ether
~65-75
~92
Table 2: Optimization of Step 2 - Chlorination
Entry
Temperature (°C)
Time (h)
Equivalents of POCl₃
Yield (%)
Purity (%)
1
100
4
5
~80-85
~95
2
110
2
5
~85-90
>95
3
100
2
10
~88-93
>95
4
120
2
5
~80-85 (potential for side products)
~90
III. Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the high-boiling point solvent in the Gould-Jacobs reaction?
A1: The high-boiling point solvent, such as diphenyl ether, is crucial for reaching the high temperatures (typically >250°C) required for the thermal cyclization step. This step involves an intramolecular electrophilic aromatic substitution, which has a high activation energy.
Q2: Why is the work-up for the chlorination reaction with POCl₃ hazardous?
A2: Phosphorus oxychloride (POCl₃) reacts violently with water in a highly exothermic reaction, producing phosphoric acid and hydrochloric acid fumes. Therefore, the quenching of the reaction mixture on ice must be performed slowly and carefully in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: Can I use other chlorinating agents instead of POCl₃?
A3: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can sometimes be used. However, the reaction conditions would need to be re-optimized.
Q4: How does the presence of two fluorine atoms on the aniline ring affect the reaction?
A4: The two electron-withdrawing fluorine atoms on the aniline ring decrease its nucleophilicity. This can make the initial condensation step of the Gould-Jacobs reaction slower and may require slightly higher temperatures or longer reaction times compared to the synthesis with electron-rich anilines.
Troubleshooting Guide
Issue 1: Low or no yield of the 4-hydroxyquinoline intermediate in Step 1.
Potential Cause 1: Incomplete condensation.
Solution: Ensure the temperature during the initial condensation is high enough (120-140°C) and the reaction time is sufficient (1-2 hours) to form the enamine intermediate. Monitor the reaction by TLC.
Potential Cause 2: Cyclization temperature is too low or reaction time is too short.
Solution: The cyclization requires a high temperature (around 250°C). Ensure your heating setup can achieve and maintain this temperature. A slight increase in reaction time at the reflux temperature might improve the yield.
Potential Cause 3: Decomposition of starting materials or product.
Solution: While high temperatures are necessary, prolonged heating can lead to decomposition and tar formation. Optimize the reaction time to maximize yield while minimizing degradation.
Issue 2: Formation of a dark, tarry residue during the Gould-Jacobs reaction.
Potential Cause: Polymerization and side reactions at high temperatures.
Solution: This is a common issue in high-temperature reactions. Ensure efficient stirring to prevent localized overheating. Using a slightly larger volume of the high-boiling solvent can help with heat distribution. Minimize the reaction time at the highest temperature.
Issue 3: Low yield of the 4-chloroquinoline product in Step 2.
Potential Cause 1: Incomplete chlorination.
Solution: Ensure the reaction is heated at a sufficient temperature (100-110°C) for an adequate amount of time (2-4 hours). Using a larger excess of POCl₃ can also drive the reaction to completion. Monitor the reaction by TLC.
Potential Cause 2: Hydrolysis of the product during work-up.
Solution: The 4-chloroquinoline product can be sensitive to hydrolysis back to the 4-hydroxyquinoline, especially in acidic conditions at elevated temperatures. Perform the work-up with ice-cold water and neutralize the solution promptly.
Issue 4: Difficulty in purifying the final product.
Potential Cause 1: Presence of unreacted 4-hydroxyquinoline intermediate.
Solution: This indicates incomplete chlorination. Optimize the chlorination reaction conditions (temperature, time, amount of POCl₃). The unreacted starting material can often be removed by column chromatography.
Potential Cause 2: Formation of side products.
Solution: Overheating or prolonged reaction times in either step can lead to side reactions. Stick to the optimized conditions. Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is often effective in removing impurities.
IV. Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues in the synthesis.
Troubleshooting
Technical Support Center: Overcoming Solubility Challenges of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for solubility issues encountered with Ethyl 4-chloro-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for solubility issues encountered with Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS: 150258-20-1).
Frequently Asked Questions (FAQs)
Q1: I am starting work with Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and need to prepare a stock solution. Which solvent should I try first?
A1: For a novel or challenging compound like Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a systematic approach starting with small-scale tests is recommended.[1] Due to its chemical structure (a substituted quinoline), it is predicted to have low aqueous solubility but should be soluble in common organic solvents. Dimethyl sulfoxide (DMSO) is a powerful and common solvent for many organic molecules and is an excellent starting point.[1] If your experimental system is incompatible with DMSO, other organic solvents such as dimethylformamide (DMF) or ethanol can be tested.[1]
Q2: My compound, dissolved in a concentrated DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and what can I do?
A2: This is a common issue for hydrophobic compounds, often referred to as "crashing out." It occurs due to the drastic change in solvent polarity from a highly organic solvent to a predominantly aqueous environment. Here are several strategies to address this:
Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try working with a lower final concentration.
Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing or stirring aqueous buffer. This rapid dispersion can help prevent localized supersaturation.
Use a Co-solvent: Incorporating a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final aqueous solution can increase the solubility of your compound.
Adjust the pH: Quinolines are typically weak bases, and their solubility can be highly dependent on pH.[2][3] Lowering the pH of the aqueous buffer may increase solubility by protonating the quinoline nitrogen, forming a more soluble salt.[2]
Q3: Can I use heating or sonication to dissolve my compound?
A3: Yes, gentle heating and sonication can be effective for dissolving stubborn compounds.[1] However, caution is advised as excessive or prolonged heat can cause degradation.[1] It is advisable to warm the solution gently (e.g., to 37°C) and sonicate in short bursts. Always visually inspect the solution for any signs of degradation, such as a color change, and verify the compound's integrity post-treatment if possible.
Q4: What are some advanced techniques I can use if basic solubilization methods fail?
A4: If standard methods are insufficient, several advanced formulation strategies can be employed to enhance solubility:
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve the wettability and solubility of the compound by forming micelles.
Solid Dispersion: This technique involves dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level.[2] The resulting product often exhibits enhanced dissolution rates.[2]
Salt Formation: For ionizable compounds like quinolines, reacting the compound with an acid to form a stable salt can dramatically improve its aqueous solubility and dissolution rate.[2]
Q5: How should I store my stock solutions to prevent the compound from coming out of solution?
A5: Stock solutions, especially in organic solvents like DMSO, should generally be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] Before use, it is crucial to allow the aliquot to fully thaw to room temperature and vortex it gently to ensure the compound is completely redissolved.[1]
Data Presentation: Solubility Profile
Solvent/System
Expected Solubility
Rationale & Remarks
Water
Poor / Insoluble
The quinoline core is hydrophobic, and strong crystal lattice energy can limit dissolution in water.[2]
Aqueous Buffers (Neutral pH)
Poor / Insoluble
Similar to water; solubility is expected to be low.
Aqueous Buffers (Acidic pH)
Potentially Improved
As a weak base, the quinoline nitrogen can be protonated at lower pH, forming a more soluble salt.[2] This is a key strategy to investigate.
Dimethyl Sulfoxide (DMSO)
Soluble
A strong, polar aprotic solvent capable of dissolving a wide range of organic molecules.[4] An excellent first choice for stock solutions.
Dimethylformamide (DMF)
Soluble
Another polar aprotic solvent, often a good alternative to DMSO.
Ethanol
Soluble / Sparingly Soluble
A polar protic solvent that can dissolve many organic compounds. May be used as a co-solvent.
Methanol
Soluble / Sparingly Soluble
Similar to ethanol, can be used for solubilization and as a co-solvent.
Dichloromethane (DCM)
Soluble
A non-polar organic solvent, useful for synthesis and purification but not for biological assays.
Chloroform
Soluble
Similar to DCM.
Visualizations
Caption: Troubleshooting workflow for solubilizing Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Caption: Mechanism of solubility enhancement using cyclodextrin complexation.
Experimental Protocols
Protocol 1: Screening for a Suitable Organic Solvent
Objective: To identify an appropriate organic solvent for creating a stock solution.
Sample Preparation: Add an excess amount of the compound to a known volume of each buffer solution in separate vials. Ensure undissolved solid remains.[2]
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaker for 24-48 hours to ensure equilibrium is reached.[2]
Separation: Centrifuge the vials to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particles.[2]
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
Data Analysis: Plot the measured solubility (mg/mL or µM) against the final measured pH of each buffer solution to generate a pH-solubility profile.[2]
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance solubility and dissolution rate by creating an amorphous solid dispersion.
Carrier Selection: Choose a hydrophilic polymer carrier.[2]
Dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both the compound and the carrier in a common volatile organic solvent in a round-bottom flask.[2]
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.[2]
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
Characterization: Scrape the solid dispersion from the flask. Characterize its physical state (amorphous vs. crystalline) using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) and evaluate its dissolution properties compared to the pure compound.[2]
Technical Support Center: Stability of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability assessment of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in solution. This guide is inte...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability assessment of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in solution. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical instability issues observed with Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in solution?
A1: While specific data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is limited in publicly available literature, compounds with a fluoroquinolone core structure can be susceptible to degradation under various conditions.[1] Key potential instability issues include:
Photodegradation: Exposure to UV and even room light can cause significant degradation of fluoroquinolones.[2][3] The difluoro-substitution at positions 6 and 8 might influence its photostability.[4]
Hydrolysis: The ester and chloro-substituents can be susceptible to hydrolysis, especially under acidic or alkaline conditions.
Oxidation: The quinoline ring system may be prone to oxidation, leading to the formation of N-oxides or other degradation products.
Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.[1]
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6] A typical forced degradation study involves exposing a solution of the compound to the following conditions:
Acidic Hydrolysis: 0.1 N HCl at 60°C for up to 30 minutes. If no degradation is observed, a higher concentration or temperature can be used.[7]
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for up to 30 minutes. Similar to acid hydrolysis, conditions can be intensified if the molecule is stable.[7]
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal Degradation: Heating the solution at 70-80°C.
Photodegradation: Exposing the solution to a calibrated light source (e.g., UV-A, UV-B, or a combination).
Samples should be analyzed at various time points to track the extent of degradation.
Q3: What analytical techniques are recommended for stability assessment?
A3: A stability-indicating analytical method is required, which is a validated quantitative method that can accurately measure the decrease in the active ingredient concentration due to degradation. The most common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5] This method should be able to separate the parent compound from all its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Rapid degradation observed under ambient light in the lab.
The compound is likely photolabile, a common characteristic of fluoroquinolones.[2]
Protect solutions from light at all times using amber-colored glassware or by wrapping containers in aluminum foil. Minimize exposure to room light during sample preparation and analysis.
Inconsistent results in hydrolysis experiments.
The pH of the solution may not be stable, or the buffer used is interacting with the compound.
Ensure the pH of the solution is stable throughout the experiment. Use buffers with known pKa values appropriate for the target pH. Screen different buffer systems for compatibility.
No degradation is observed under initial stress conditions.
The molecule may be highly stable under the tested conditions.
Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[7] However, the conditions should remain relevant to pharmaceutical stress testing guidelines.
Extra peaks appearing in the chromatogram of the control sample.
The solvent or excipients used in the formulation may be degrading or reacting with the compound.
Run a blank analysis of the solvent and any excipients under the same stress conditions to identify any potential interfering peaks. Ensure the purity of the starting material.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) in a volumetric flask.
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate solvent (this will depend on the specific stress condition, e.g., for hydrolysis studies, the final solvent should be a mix of the organic solvent and the acidic/basic solution).
Protocol 2: Forced Degradation Study
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep the solution at 60°C. Withdraw aliquots at 0, 5, 10, 15, and 30 minutes. Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep the solution at 60°C. Withdraw aliquots at 0, 5, 10, 15, and 30 minutes. Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature. Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
Thermal Degradation: Place a solution of the compound in a suitable solvent in a controlled temperature oven at 70°C. Withdraw aliquots at predefined time points.
Photostability: Expose a solution of the compound to a photostability chamber. A control sample should be kept in the dark under the same conditions. Analyze samples at appropriate time intervals.
Data Presentation
The results of a forced degradation study can be summarized as follows:
Stress Condition
Time
% Assay of Parent Compound
Number of Degradants
Major Degradant (% Area)
Control
0 hr
100
0
-
0.1 N HCl (60°C)
30 min
92.5
2
4.8
0.1 N NaOH (60°C)
30 min
85.1
3
9.2
3% H₂O₂ (RT)
8 hr
95.3
1
2.1
Thermal (70°C)
24 hr
98.2
1
1.5
Photostability (UV)
8 hr
75.6
4
12.3
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for the forced degradation study of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Potential Degradation Pathways
Caption: Potential degradation pathways for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Methods for removing impurities from crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude Ethyl 4-chloro-6...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate?
A1: The most common impurity is typically the unreacted starting material, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Other potential impurities can include residual reagents from the chlorination step (e.g., phosphorus oxychloride and its byproducts) and small amounts of related quinoline derivatives formed through side reactions.
Q2: What is the most effective method for purifying crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate?
A2: Both recrystallization and column chromatography are effective methods. The choice depends on the impurity profile and the desired final purity. Recrystallization is often faster for removing small amounts of impurities if a suitable solvent is found. Column chromatography provides higher resolution and is better for removing multiple impurities or those with similar solubility to the product.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Thin-Layer Chromatography (TLC) is a quick and effective qualitative tool for monitoring the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.
Troubleshooting Guides
Recrystallization Issues
Problem
Possible Cause
Solution
Product does not crystallize upon cooling.
- The solution is not supersaturated. - The chosen solvent is too good a solvent.
- Concentrate the solution by evaporating some of the solvent. - Add a co-solvent in which the product is less soluble (an anti-solvent). - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure product.
Product "oils out" instead of crystallizing.
- The boiling point of the solvent is higher than the melting point of the product. - The solution is cooling too quickly. - The product is too impure.
- Use a lower-boiling point solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Perform a preliminary purification by column chromatography before recrystallization.
Low recovery of the purified product.
- Too much solvent was used initially. - The product has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration.
- Use the minimum amount of hot solvent to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. - Preheat the filtration funnel and flask to prevent premature crystallization.
Column Chromatography Issues
Problem
Possible Cause
Solution
Poor separation of the product from impurities.
- The mobile phase is too polar or not polar enough. - The column was not packed properly. - The column was overloaded with the crude product.
- Optimize the mobile phase composition using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). - Repack the column, ensuring the stationary phase is settled and the top surface is level. - Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight).
The product is eluting too quickly (low Rf).
- The mobile phase is too polar.
- Decrease the proportion of the polar solvent in the mobile phase.
The product is not eluting from the column (stuck at the origin).
- The mobile phase is not polar enough.
- Increase the proportion of the polar solvent in the mobile phase. Consider adding a small amount of a more polar solvent like methanol if necessary.
Streaking or tailing of the product band.
- The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds). - The sample was not loaded in a narrow band.
- Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). - Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.
Experimental Protocols
Protocol 1: Recrystallization
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the product when hot but not at room temperature. Promising solvents for quinoline derivatives include ethyl acetate, ethanol, isopropanol, and mixtures such as hexane/ethyl acetate.
Dissolution: In a flask, add the crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring. Gradually add more solvent until the product is completely dissolved.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Column Chromatography
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.
Mobile Phase Selection: Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be done using gravity or with gentle pressure (flash chromatography).
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visual Guides
Caption: General workflows for purification by recrystallization and column chromatography.
Optimization
Technical Support Center: Scaling Up Substituted Quinoline Synthesis
Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale syntheses to large-scale production.
Frequently Asked Questions (FAQs)
Q1: We are planning to scale up our quinoline synthesis. What are the most critical general challenges we should anticipate?
A1: Scaling up any chemical synthesis introduces complexities that are often negligible at the bench scale. For quinoline synthesis, particularly exothermic methods like the Skraup or Doebner-von Miller reactions, the primary challenges include:
Heat and Mass Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[1] This can lead to localized "hot spots," promoting side reactions, impurity formation, or even dangerous thermal runaway.[1][2][3] Inefficient mixing can also create areas of high reactant concentration, further contributing to these issues.[1]
Reaction Kinetics: The kinetics observed in a small flask may not translate directly to a large reactor due to changes in mixing efficiency and heat transfer.[1]
Reagent Addition and Control: The rate of reagent addition, especially for highly exothermic steps (e.g., adding sulfuric acid in a Skraup synthesis), becomes critical to control the reaction temperature.[4][5]
Work-up and Isolation: Processes like extraction, crystallization, and filtration can be significantly more challenging at a larger scale, potentially affecting product purity and form.[1]
Safety Hazards: The risks associated with vigorous exothermic reactions, corrosive reagents, and byproduct formation (e.g., tar) are magnified at scale.[4][6]
Q2: Are there greener or more modern alternatives to classical quinoline syntheses that are more amenable to scale-up?
A2: Yes, significant research has focused on developing safer and more environmentally friendly methods. These often involve:
Milder Catalysts: Using Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or milder Brønsted acids instead of large quantities of concentrated sulfuric acid can reduce harsh conditions.[7][8][9]
Alternative Solvents: Ionic liquids have been explored as recyclable media for reactions like the Friedländer synthesis, sometimes allowing for solvent-free conditions and shorter reaction times.[7][10]
Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, enabling better control over exothermic reactions and minimizing byproduct formation, which is highly advantageous for scale-up.[11][12]
Catalyst-Free Conditions: Some modern protocols, such as certain Friedländer syntheses, can be performed in water without a catalyst, offering a significantly greener alternative.[13]
Q3: How should we monitor the reaction's progress and impurity formation during a large-scale run?
A3: Implementing in-process controls (IPCs) is crucial for monitoring reaction progress and detecting impurities.[1] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) should be used at regular intervals.[1] This data helps determine the optimal reaction time, identify when new impurities form, and decide when to proceed with the work-up.[1][8]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during the scale-up of common quinoline syntheses.
Problem 1: Significant Drop in Yield at Larger Scale
Symptom: A reaction that provides an 80% yield at a 10g scale drops to 50% at a 500g scale.
Potential Cause
Suggested Solution
Poor Heat Transfer / Localized Hot Spots
Improve agitation by switching from magnetic stirring to a properly designed overhead mechanical stirrer (e.g., pitched-blade turbine).[1] Ensure the reactor's jacketed cooling system is functioning optimally. For highly exothermic reactions, consider a reactor with a better surface-area-to-volume ratio.[1]
Inefficient Mixing / Mass Transfer
Optimize the stirring speed and impeller design. Implement a controlled, slow addition of critical reagents using a syringe pump or dropping funnel to maintain homogeneity and manage the exotherm.[1]
Polymerization of Reactants
This is common in Doebner-von Miller reactions where α,β-unsaturated carbonyls polymerize in strong acid.[8][11][14] Use a biphasic reaction medium to sequester the carbonyl compound or add it slowly to the heated reaction mixture.[11][13]
Suboptimal Reaction Parameters
Re-evaluate and optimize parameters like temperature, concentration, and catalyst loading at the new scale, as the optimum may have shifted.[1]
Problem 2: Exothermic Reaction is Uncontrollable (e.g., Skraup Synthesis)
Symptom: The reaction becomes excessively vigorous, with rapid temperature and pressure increases, potentially leading to material loss through the condenser.[5]
Potential Cause
Suggested Solution
Highly Exothermic Nature of the Reaction
Add a moderating agent. Ferrous sulfate (FeSO₄) is commonly used in the Skraup synthesis to act as an oxygen carrier and smooth the reaction rate.[4][5][15][16] Boric acid is another option.[15]
Rapid Reagent Addition
Add concentrated sulfuric acid slowly and portion-wise, with efficient cooling (e.g., an ice bath) and vigorous stirring to dissipate heat effectively.[4][17]
Incorrect Order of Addition
Ensure reagents are added in the correct order. For instance, in some protocols, adding sulfuric acid before the moderator can trigger an immediate and violent reaction.[5]
Problem 3: Excessive Tar Formation and Difficult Product Isolation
Symptom: The reaction mixture becomes a thick, dark, viscous tar, making work-up and purification extremely difficult.[4][8]
Potential Cause
Suggested Solution
Harsh Reaction Conditions
This is a classic issue in Skraup and Doebner-von Miller syntheses due to strong acids and high temperatures causing polymerization.[14][17] Use a moderator (like FeSO₄) and avoid excessively high temperatures.[4]
Polymerization of Carbonyl Substrates
As with low yields, the slow addition of the α,β-unsaturated carbonyl compound is critical.[8] Using an acetal of the aldehyde (e.g., acrolein diethyl acetal) can also prevent polymerization, as it hydrolyzes in situ to generate the reactive species.[11]
Difficult Work-up
For tarry mixtures, a common purification method is to carefully dilute the cooled reaction mass in a large volume of water, basify it, and then perform steam distillation to separate the volatile quinoline product from non-volatile tars.[4][17]
Problem 4: Formation of New or Unexpected Impurities/Isomers
Symptom: HPLC or GC analysis of the scaled-up batch shows new peaks that were not present or were negligible in the lab-scale reaction.
Potential Cause
Suggested Solution
Longer Reaction Times or "Hot Spots"
Increased reaction times or localized high temperatures at scale can promote side reactions.[1] Use IPCs to avoid unnecessarily long reaction times and improve thermal management as described above.
The formation of undesired regioisomers is a known issue when using unsymmetrical ketones or diketones.[14] The choice of acid catalyst and solvent can influence the product ratio.[18] For the Combes synthesis, increasing the steric bulk on one carbonyl group or using specific substituted anilines can favor one isomer.[18][19]
Self-Condensation of Starting Material (Friedländer)
Self-condensation (aldol reaction) of the ketone starting material is common under basic conditions.[14] To mitigate this, consider using a strong, non-nucleophilic base (like LDA) for quantitative enolate formation or carefully control the temperature and rate of base addition.[18]
Data Presentation: Scale-Up Parameter Comparison
The following table illustrates typical changes observed when scaling up a generic exothermic quinoline synthesis. Note that specific values are highly dependent on the reaction and equipment.
Parameter
Lab Scale (e.g., 250 mL flask)
Pilot Scale (e.g., 20 L reactor)
Key Considerations for Scale-Up
Batch Size
10 g
500 g - 1 kg
A >3x scale-up per step is generally not recommended without reassessing risks.[20]
Agitation
Magnetic Stir Bar
Overhead Mechanical Stirrer
Ensures homogeneity and improves heat transfer.[1]
Heat Transfer
High (large surface area/volume)
Low (small surface area/volume)
Requires efficient jacketed cooling systems; exotherms are harder to control.[1][3]
Reagent Addition
Manual (e.g., via pipette)
Automated Pump / Dropping Funnel
Crucial for controlling reaction rate and temperature.[1]
Typical Yield
85%
60-75%
Yield loss is common due to suboptimal heat/mass transfer and side reactions.[1]
Reaction Time
2-4 hours
4-8 hours
Often longer due to slower reagent addition and heating/cooling cycles.[1]
Impurity Profile
<1% major impurity
2-5% total impurities
New impurities may appear due to localized temperatures or longer reaction times.[1]
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline (Scale-Up Example)
This protocol is adapted for improved safety during scale-up.
Setup: In a large reactor equipped with a robust mechanical stirrer, reflux condenser, and temperature probe, add anhydrous ferrous sulfate.[17]
Charging Reactants: Add the aniline, followed by nitrobenzene and anhydrous glycerol.[14] Ensure the mixture is homogeneous through stirring.
Acid Addition: While stirring vigorously and cooling the reactor jacket, slowly and carefully add concentrated sulfuric acid at a rate that maintains the internal temperature below the designated safety limit.[4][17]
Reaction: Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and may become vigorous.[14][16] If the temperature rises too quickly, immediately stop heating and apply maximum cooling until the exotherm subsides.[4]
Completion: After the initial vigorous phase, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[4]
Work-up: Cool the reaction mixture. Carefully pour the viscous mass into a large volume of cold water or onto crushed ice.[4]
Neutralization and Isolation: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[17] The crude product is often purified by steam distillation to separate it from non-volatile tar.[4][17] The distillate is then extracted, dried, and purified further.
Visualizations
Logical Workflow: Troubleshooting Low Yield on Scale-Up
Caption: A troubleshooting flowchart for diagnosing and solving low yield issues during scale-up.
Experimental Workflow: General Scale-Up Process
Caption: A typical workflow for scaling chemical synthesis from the lab to production.
Technical Support Center: Troubleshooting Unexpected NMR Peaks in Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and have encountered unexpected peaks in th...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and have encountered unexpected peaks in their Nuclear Magnetic Resonance (NMR) spectra. This document provides a structured approach to identifying the source of these impurities.
Q1: I'm seeing unexpected signals in the 1H NMR spectrum of my Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate sample. What are the most common sources of these peaks?
Unexpected peaks in an NMR spectrum can originate from several sources. The most common culprits are:
Residual Solvents: Solvents used during the reaction, work-up, or purification (e.g., column chromatography) are often present in the final sample.
Water: Moisture in the NMR solvent or the sample can appear as a broad or sharp singlet.
Unreacted Starting Materials or Reagents: Incomplete reactions can lead to the presence of starting materials or excess reagents in your sample.
Side Products: Competing reaction pathways can generate structurally related impurities.
Degradation Products: The compound may degrade during the reaction, purification, or storage. Hydrolysis of the ester or chloro groups are potential degradation pathways.
Contaminants: Grease from glassware joints or other external contaminants can be introduced during sample preparation.
Q2: How can I identify if the unexpected peaks are from residual solvents?
The chemical shifts of common laboratory solvents are well-documented. You can compare the chemical shifts of your unknown peaks to published data. Note that the chemical shift of residual solvents can vary slightly depending on the deuterated solvent used for the NMR analysis.[1][2][3][4][5][6]
Common Residual Solvents and Their Approximate ¹H NMR Chemical Shifts (in CDCl₃)
Solvent
Chemical Shift (ppm)
Multiplicity
Acetone
2.17
Singlet
Acetonitrile
1.94
Singlet
Dichloromethane
5.30
Singlet
Diethyl ether
3.48 (q), 1.21 (t)
Quartet, Triplet
Dimethylformamide (DMF)
8.02, 2.92, 2.75
Singlet, Singlet, Singlet
Dimethyl sulfoxide (DMSO)
2.50
Singlet
Ethyl acetate
4.12 (q), 2.05 (s), 1.26 (t)
Quartet, Singlet, Triplet
Ethanol
3.71 (q), 1.22 (t)
Quartet, Triplet
Heptane/Hexane
~0.9 (t), ~1.3 (m)
Multiplets
Methanol
3.49
Singlet
Tetrahydrofuran (THF)
3.76, 1.85
Multiplets
Toluene
7.16, 2.34
Multiplet, Singlet
Water
~1.56
Singlet (broad or sharp)
Note: Chemical shifts are approximate and can be influenced by sample concentration and temperature.[4]
Q3: What are potential starting materials or side products that could be present?
The synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate typically involves the chlorination of a 4-hydroxyquinoline precursor. Therefore, potential impurities could include:
Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate: The direct precursor to the final product. The absence of the chloro group and the presence of a hydroxyl group will significantly alter the chemical shifts in the aromatic region and may show a broad OH peak.
Partially Chlorinated Species: Incomplete chlorination could result in related quinoline structures.
Hydrolysis Product: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially if the sample was exposed to moisture and acid or base. This would result in the disappearance of the ethyl group signals (a quartet and a triplet) and a change in the aromatic signals, along with the appearance of a broad carboxylic acid proton signal.
Reagents: Reagents used in the synthesis, such as phosphorus oxychloride (POCl₃) or other chlorinating agents, are typically removed during work-up but traces might remain if the purification is not optimal.
Q4: I suspect the unexpected peaks are not from common solvents. What is my next step?
A systematic approach is crucial. The following workflow can help you identify the source of the unknown peaks.
Troubleshooting Workflow for Unexpected NMR Peaks
Caption: Troubleshooting workflow for identifying unknown NMR peaks.
Experimental Protocols
To confirm the identity of a suspected impurity, you can "spike" your NMR sample.
Protocol for Spiking an NMR Sample:
Acquire a standard NMR spectrum of your Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate sample.
Identify the unexpected peak(s) you wish to identify.
Obtain a pure sample of the suspected impurity (e.g., a starting material or a common solvent).
Add a small amount (a drop or a few crystals) of the suspected impurity directly into the NMR tube containing your sample.
Re-acquire the NMR spectrum.
Analyze the new spectrum. If the intensity of the unexpected peak increases significantly relative to your product peaks, you have confirmed the identity of the impurity.
This systematic approach, combining data analysis with targeted experiments, will enable you to confidently identify the source of unexpected peaks in your NMR spectra and take appropriate steps to purify your compound.
Technical Support Center: Synthesis and Workup of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl 4-chloro-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate during experimental workup.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the workup of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, focusing on preventing the degradation of the molecule.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct that appears to be a 4-hydroxyquinoline derivative. What is causing this and how can I prevent it?
A1: The 4-chloro group on the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] During aqueous workup, water can act as a nucleophile, displacing the chloride to form the corresponding 4-hydroxyquinoline. This reaction is often accelerated by heat and basic conditions.
Troubleshooting Steps:
Control pH: Avoid strongly basic conditions during the workup. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the extraction quickly at low temperatures. A patent for a similar compound suggests adjusting the pH to a neutral range of 7-8 using acetic acid.[3]
Minimize Contact with Water: If possible, perform a non-aqueous workup. If an aqueous wash is unavoidable, use cold water or brine and minimize the contact time.
Temperature Control: Perform all workup steps, especially aqueous extractions, at low temperatures (0-5 °C) to reduce the rate of nucleophilic substitution.
Q2: My final product shows evidence of ester hydrolysis, resulting in the corresponding carboxylic acid. How can I avoid this?
A2: The ethyl ester group is prone to hydrolysis under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures. While some quinoline esters have shown surprising stability even at high temperatures with a solid base in an organic solvent, aqueous conditions are more likely to cause hydrolysis.[4]
Troubleshooting Steps:
Neutral pH: Maintain a neutral or slightly acidic pH (around 6-7) during the aqueous workup. Strong acids and bases will catalyze the hydrolysis of the ester.
Avoid High Temperatures: Do not heat the reaction mixture during workup if the ester is present. If solvent removal is necessary, use a rotary evaporator at low temperature and reduced pressure.
Aprotic Solvents: Whenever possible, use aprotic solvents for extraction and washing to minimize the presence of water.
Q3: After quenching my reaction (e.g., from a POCl₃ chlorination), I am getting a complex mixture of products. What could be going wrong?
A3: Quenching of vigorous reagents like phosphorus oxychloride (POCl₃) can generate significant heat and highly acidic conditions, which can lead to the degradation of the quinoline ring or hydrolysis of the ester.
Troubleshooting Steps:
Controlled Quenching: Quench the reaction mixture slowly by adding it to a cold (0 °C) and well-stirred solution of a mild base, such as saturated sodium bicarbonate or sodium carbonate. This will neutralize the acid and control the exotherm.
Ice-Cold Conditions: Perform the quench in an ice bath to dissipate heat effectively.
Order of Addition: It is often preferable to add the reaction mixture to the quenching solution rather than the other way around to maintain better control over the temperature and pH.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Prevention Strategies
Degradation Pathway
Key Functional Group
Conditions to Avoid
Recommended Conditions
Nucleophilic Substitution
4-Chloro group
High pH (basic), High Temperature, Prolonged contact with nucleophiles (e.g., water, alcohols)
Neutral to slightly acidic pH (6-8), Low temperature (0-5 °C), Minimize contact with aqueous solutions
Ester Hydrolysis
Ethyl Ester
Strong acidic or basic conditions, High Temperature, Presence of water
Neutral pH (6-7), Low temperature, Use of aprotic solvents
Ring Degradation
Quinoline Core
Extreme pH (highly acidic or basic), High Temperature
Controlled quenching of strong reagents, Maintaining moderate pH and temperature
Experimental Protocols
Recommended Workup Protocol for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Post-chlorination with POCl₃)
This protocol is designed to minimize the degradation of the target compound.
Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.
Remove Excess Reagent: If possible, remove the excess POCl₃ under reduced pressure.
Prepare Quenching Solution: Prepare a beaker with a stirred, ice-cold (0 °C) saturated solution of sodium bicarbonate.
Slow Quenching: Slowly and carefully add the cooled reaction mixture dropwise to the stirred sodium bicarbonate solution. Monitor the temperature of the quenching solution to ensure it does not rise significantly.
Extraction: Once the addition is complete and gas evolution has ceased, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
Washing: Combine the organic layers and wash sequentially with:
Cold water
Cold brine
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<40 °C).
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Workflow for Product Degradation
Caption: A flowchart to diagnose and resolve common degradation issues during workup.
Comparative Analysis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and Leading Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate against established fluoroquinolone antibiotics, namely cip...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate against established fluoroquinolone antibiotics, namely ciprofloxacin and levofloxacin. The analysis focuses on their antibacterial efficacy and mechanism of action, supported by established experimental protocols.
Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases
Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones disrupt DNA synthesis, leading to bacterial cell death.
The dual-targeting mechanism is a key feature of this class of antibiotics. Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. However, the affinity for each target can vary among different fluoroquinolones.
Caption: Mechanism of action of fluoroquinolones.
Comparative Antibacterial Activity
A direct comparison of the in vitro activity of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate with ciprofloxacin and levofloxacin requires experimental data, specifically Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant bacterial strains.
Unfortunately, a comprehensive search of publicly available scientific literature did not yield specific MIC data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
For context, the following table presents typical MIC ranges for ciprofloxacin and levofloxacin against common Gram-positive and Gram-negative bacteria. This illustrates the expected performance of established fluoroquinolones.
Bacterial Species
Ciprofloxacin MIC (µg/mL)
Levofloxacin MIC (µg/mL)
Staphylococcus aureus
0.25 - 2
0.12 - 2
Streptococcus pneumoniae
1 - 4
1 - 2
Escherichia coli
≤0.015 - 0.5
≤0.03 - 0.5
Pseudomonas aeruginosa
0.25 - 2
0.5 - 4
Note: MIC values can vary depending on the specific strain and testing methodology.
Comparative Inhibition of DNA Gyrase and Topoisomerase IV
The potency of fluoroquinolones is also assessed by their ability to inhibit their target enzymes, typically measured as the half-maximal inhibitory concentration (IC₅₀).
As with antibacterial activity data, specific IC₅₀ values for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate against DNA gyrase and topoisomerase IV were not found in the reviewed literature.
For comparison, published IC₅₀ values for ciprofloxacin and levofloxacin against E. coli DNA gyrase and S. aureus topoisomerase IV are generally in the low micromolar to nanomolar range, demonstrating their high affinity for these targets.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
Test compound (e.g., Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate), Ciprofloxacin, Levofloxacin
Sterile 96-well microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Bacterial strains (e.g., S. aureus, E. coli)
Sterile saline (0.85%)
0.5 McFarland turbidity standard
Spectrophotometer
Incubator (35°C ± 2°C)
Procedure:
Inoculum Preparation:
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
Suspend the colonies in sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Drug Dilution:
Prepare a stock solution of each test compound.
Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
Inoculation and Incubation:
Inoculate each well (containing 100 µL of the diluted drug) with 100 µL of the prepared bacterial inoculum.
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
Result Interpretation:
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Workflow for MIC determination.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase (supercoiling) or topoisomerase IV (decatenation).
Materials:
Purified DNA gyrase or topoisomerase IV enzyme
Relaxed or catenated DNA substrate (e.g., pBR322 plasmid DNA)
Assay buffer specific to the enzyme
ATP
Test compounds
Agarose gel electrophoresis system
DNA staining agent (e.g., ethidium bromide)
Gel imaging system
Procedure (General):
Reaction Setup:
In a microcentrifuge tube, combine the assay buffer, DNA substrate, and varying concentrations of the test compound.
Initiate the reaction by adding the enzyme (and ATP for gyrase).
Incubation:
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 30-60 minutes).
Reaction Termination:
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
Gel Electrophoresis:
Load the reaction products onto an agarose gel.
Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, linear, decatenated).
Visualization and Analysis:
Stain the gel with a DNA-binding dye and visualize under UV light.
Quantify the amount of product in each lane to determine the extent of enzyme inhibition at each compound concentration.
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Caption: General workflow for enzyme inhibition assays.
Conclusion
While a direct quantitative comparison is currently limited by the lack of published data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, this guide provides the structural and mechanistic framework for its evaluation against established fluoroquinolones like ciprofloxacin and levofloxacin. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data to fully assess the potential of this and other novel fluoroquinolone candidates. Further investigation is warranted to determine the antibacterial spectrum and potency of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Comparative
Comparative analysis of different synthetic routes to difluoroquinolines
For researchers, scientists, and drug development professionals, the difluoroquinoline scaffold is a privileged structure in medicinal chemistry. The strategic incorporation of two fluorine atoms into the quinoline ring...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the difluoroquinoline scaffold is a privileged structure in medicinal chemistry. The strategic incorporation of two fluorine atoms into the quinoline ring system can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile. This guide provides a comparative analysis of several classical synthetic routes to difluoroquinolines, offering a side-by-side look at their methodologies, yields, and substrate scope, supported by experimental data.
This document delves into the practical application of well-established named reactions—the Gould-Jacobs, Conrad-Limpach, Friedländer, Skraup, and Doebner-von Miller reactions—for the synthesis of various difluoroquinoline isomers. By presenting quantitative data in structured tables and detailing experimental protocols, this guide aims to assist chemists in selecting the most appropriate synthetic strategy for their target difluoroquinoline derivatives.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a specific difluoroquinoline is often dictated by the desired substitution pattern and the availability of starting materials. The following tables summarize the key aspects of five common synthetic methodologies, providing a comparative overview of their typical conditions and reported yields for the synthesis of various difluoroquinoline derivatives.
Reaction
Starting Materials
Product Type
Typical Conditions
Reported Yield (%)
Key Advantages
Limitations
Gould-Jacobs
Difluoroaniline, Diethyl ethoxymethylenemalonate
4-Hydroxyquinoline-3-carboxylate
1. Condensation: ~140-150°C; 2. Cyclization: High temperature (e.g., 250°C in Dowtherm A)
60-80
Good for 4-hydroxyquinolines; Tolerates various aniline substitutions.
High temperatures required for cyclization; Multi-step process.
Can produce complex mixtures; Polymerization of the carbonyl compound is a common side reaction.
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Gould-Jacobs Synthesis of 6,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
This two-step procedure involves the initial condensation of a difluoroaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.
Step 1: Condensation
A mixture of 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 140-150°C for 2 hours.
The reaction mixture is cooled to room temperature, and the resulting solid intermediate, diethyl 2-((3,4-difluorophenylamino)methylene)malonate, is collected by filtration.
The solid is washed with cold ethanol and dried under vacuum.
Step 2: Cyclization
The intermediate from Step 1 is added to a high-boiling solvent such as Dowtherm A.
The mixture is heated to 250°C and maintained at this temperature for 30 minutes.
After cooling, the reaction mixture is diluted with hexane, and the precipitated product is collected by filtration.
The solid is washed with hexane and dried to afford 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
Conrad-Limpach Synthesis of 5,7-Difluoro-2-methyl-4-quinolone
This method also proceeds in two stages: the formation of an enamine followed by thermal cyclization.
Step 1: Enamine Formation
A solution of 3,5-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol is refluxed for 4 hours.
The solvent is removed under reduced pressure to yield the crude enamine intermediate, ethyl 3-((3,5-difluorophenyl)amino)but-2-enoate.
Step 2: Cyclization
The crude enamine is added to diphenyl ether and heated to 250°C for 1 hour.
The reaction mixture is cooled, and the product precipitates.
The solid is collected by filtration, washed with diethyl ether, and recrystallized from ethanol to give 5,7-difluoro-2-methyl-4-quinolone.
Friedländer Annulation for the Synthesis of 2,3-Disubstituted-6,7-difluoroquinolines
This convergent synthesis provides a direct route to substituted difluoroquinolines.
To a solution of 2-amino-4,5-difluorobenzaldehyde (1.0 eq) and a ketone with an α-methylene group (e.g., ethyl acetoacetate, 1.1 eq) in ethanol, a catalytic amount of potassium hydroxide is added.
The mixture is heated at reflux for 3 hours.
Upon cooling, the product precipitates from the solution.
The solid is collected by filtration, washed with cold ethanol, and dried to yield the corresponding 2,3-disubstituted-6,7-difluoroquinoline.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the Gould-Jacobs synthesis of a difluoroquinoline derivative.
Caption: The Conrad-Limpach route to a substituted difluoro-4-quinolone.
Caption: A streamlined representation of the Friedländer annulation.
Conclusion
The synthesis of difluoroquinolines can be achieved through various classical methods, each with its own set of advantages and limitations. The Gould-Jacobs and Conrad-Limpach reactions are reliable for producing 4-hydroxyquinolines, though they require high temperatures for the cyclization step. The Friedländer annulation offers a more convergent approach to a wider variety of substituted difluoroquinolines, provided the necessary 2-aminobenzaldehyde or ketone precursors are accessible. The Skraup and Doebner-von Miller reactions, while being one-pot syntheses, often suffer from harsh conditions and lower yields. The selection of an optimal synthetic route will ultimately depend on the specific substitution pattern of the target difluoroquinoline, the availability of starting materials, and the desired scale of the reaction. This guide provides a starting point for researchers to make informed decisions in their synthetic endeavors towards novel difluoroquinoline-based compounds.
Validation
Halogenated Quinoline-3-Carboxylates: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, halogenated quinoline-3-carboxylates have emerged as a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity: Targeting Proliferation and Angiogenesis
Halogenated quinoline-3-carboxylates have demonstrated notable cytotoxic activity against a variety of cancer cell lines. The nature and position of the halogen substituent on the quinoline ring play a crucial role in determining their potency and selectivity.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative halogenated quinoline-3-carboxylates against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
Fluorine Substitution: The presence of fluorine atoms on the quinoline ring and its substituents has been shown to be critical for anticancer activity. For instance, compounds 1a and 1b , both containing a fluorine at the 6-position and a fluorinated phenyl group at the 2-position, exhibit potent activity against the triple-negative breast cancer cell line MDA-MB-468.[1] The position of the fluorine on the phenyl ring also influences potency, with the meta-position (1a ) being slightly more active than the para-position (1b ).[1]
Chloro and Bromo Substitution: Chloro and bromo substitutions also contribute to the anticancer profile. Compound 2b , a 6-chloroquinoline-4-carboxylic acid derivative, induced significant apoptosis in the K-562 leukemia cell line.[2] Brominated quinolines, such as 3a , 3b , and 3c , have demonstrated broad-spectrum antiproliferative activity against a panel of cancer cell lines with IC50 values in the low micromolar range.[3]
Other Substituents: The presence of other functional groups, such as an ester group, can be crucial for activity. Hydrolysis of the ester group in some fluorinated quinoline analogues led to a loss of activity against triple-negative breast cancer cells, suggesting the importance of this moiety.[1]
Mechanisms of Anticancer Action
Halogenated quinoline-3-carboxylates exert their anticancer effects through various mechanisms, primarily by interfering with key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of EGFR/VEGFR Signaling:
Many quinoline derivatives act as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] These receptors are often overexpressed in cancer cells and play a central role in promoting cell growth, proliferation, and angiogenesis. By blocking these signaling pathways, halogenated quinoline-3-carboxylates can effectively halt tumor progression.
Caption: Inhibition of EGFR/VEGFR signaling by halogenated quinoline-3-carboxylates.
Inhibition of Tubulin Polymerization:
Another important mechanism of action for some quinoline derivatives is the inhibition of tubulin polymerization.[5] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[5]
Caption: Inhibition of tubulin polymerization by halogenated quinoline-3-carboxylates.
Antimicrobial Activity: A Renewed Hope Against Resistance
Halogenated quinoline-3-carboxylates, particularly the fluoroquinolones, are a well-established class of antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2][6][7]
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table presents the MIC values of various halogenated quinoline derivatives against a panel of pathogenic bacteria.
Fluorine at C6: The presence of a fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics and generally enhances antibacterial activity.[11]
Substituents at C7: The nature of the substituent at the C-7 position significantly influences the spectrum and potency of activity.[11] Heterocyclic substitutions, such as a piperazinyl ring, often broaden the spectrum of activity, particularly against Gram-negative bacteria.[11]
Halogenation on Phenyl Ring: Halogenation on a phenyl substituent at the 2-position can also modulate activity. For instance, a para-trifluoromethyl group (4b ) on the phenyl ring led to enhanced activity against MRSA compared to a para-methyl group (4a ).[8]
Other Halogenations: The presence of halogens at other positions can also be beneficial. A 3-chloro-4-fluoro substitution on the phenyl ring (4c and 5a ) resulted in potent anti-MRSA activity.[8]
Mechanism of Antimicrobial Action
The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks and ultimately cell death.[2][6][7]
Caption: Inhibition of DNA gyrase and topoisomerase IV by halogenated quinoline-3-carboxylates.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]
Procedure:
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[12]
Compound Treatment: The cells are then treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[12]
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]
Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.[12]
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[12]
Caption: Experimental workflow for the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][13]
Procedure:
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]
Compound Dilution: Serial two-fold dilutions of the test compound are prepared in the wells of a 96-well microtiter plate containing the broth.[13]
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[13]
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[13]
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Caption: Experimental workflow for the broth microdilution susceptibility test.
Quinoline Derivatives Under the Microscope: A Comparative Guide to their X-ray Crystal Structures and Biological Activities
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of quinoline derivatives is paramount to unlocking their full therapeutic potential. This guide provides a co...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of quinoline derivatives is paramount to unlocking their full therapeutic potential. This guide provides a comparative analysis of the X-ray crystal structures of several quinoline derivatives, correlating their structural features with their biological activities, particularly in the realm of anticancer research. Detailed experimental protocols and visual representations of key signaling pathways are included to support further investigation and drug design efforts.
Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The precise arrangement of atoms within these molecules, as determined by X-ray crystallography, provides invaluable insights into their structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutic agents.[3]
Comparative Analysis of Crystallographic Data
The following tables summarize key crystallographic and biological activity data for a selection of quinoline derivatives, offering a quantitative comparison of their structural and functional properties.
The synthesis and structural analysis of quinoline derivatives involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
General Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives
A common synthetic route to many bioactive quinoline derivatives is through the Vilsmeier-Haack reaction.[3]
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) at a controlled low temperature (typically 0-5 °C) to generate the Vilsmeier reagent.
Reaction with Acetanilide: The appropriately substituted acetanilide is then introduced to the freshly prepared Vilsmeier reagent.
Cyclization and Hydrolysis: The reaction mixture is heated to induce cyclization, leading to the formation of the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final product.
Crystallization
Obtaining single crystals of sufficient quality is a critical and often challenging step for X-ray diffraction analysis.[7]
Dissolution: The purified quinoline derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) to form a near-saturated solution.
Slow Evaporation: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. Slow evaporation of the solvent gradually increases the concentration, promoting the formation of well-ordered crystals.
Vapor Diffusion: In this technique, a drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the drop induces crystallization.
X-ray Data Collection and Structure Refinement
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[3][8]
Crystal Mounting: A suitable single crystal is carefully selected and mounted on the goniometer head of the diffractometer.
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and refined using least-squares techniques to generate the final crystal structure.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many quinoline derivatives is attributed to their ability to modulate key cellular signaling pathways, often leading to apoptosis (programmed cell death) or cell cycle arrest.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. Some quinoline derivatives have been shown to exert their anticancer effects by activating the p53 signaling pathway.[10][11][12] Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic genes, ultimately triggering cancer cell death.
Caption: Activation of the p53 signaling pathway by quinoline derivatives.
Reactive Oxygen Species (ROS) Generation
Another important mechanism of action for some anticancer quinoline derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][13] Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, leading to cell death.
Caption: Induction of apoptosis via ROS generation by quinoline derivatives.
Experimental Workflow for Synthesis and Analysis
The overall process from the synthesis of quinoline derivatives to their structural and biological evaluation follows a logical workflow.
Caption: A generalized experimental workflow for quinoline derivatives.
Confirming the Structure of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate: A Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and development of new chemical entities. This guide provides a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and development of new chemical entities. This guide provides a comprehensive comparison of predicted and expected Nuclear Magnetic Resonance (NMR) data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a key intermediate in medicinal chemistry. Detailed experimental protocols and a logical workflow are presented to aid in the verification of its chemical structure.
The correct structural elucidation of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS Number: 150258-20-1) is paramount for its intended downstream applications.[1][2][3] This guide utilizes predictive ¹H and ¹³C NMR spectroscopy as a powerful, non-destructive analytical technique to confirm the atomic connectivity and chemical environment of this complex heterocyclic compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons on the quinoline core. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the carboxylate group.
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constant (J) in Hz
Integration
H-2
8.9 - 9.1
s
-
1H
H-5
7.7 - 7.9
d
~9.0
1H
H-7
7.4 - 7.6
dd
~9.0, ~2.5
1H
-OCH₂CH₃
4.4 - 4.6
q
~7.1
2H
-OCH₂CH₃
1.3 - 1.5
t
~7.1
3H
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The presence of electronegative halogens will cause significant downfield shifts for the directly attached carbons.
Carbon Assignment
Predicted Chemical Shift (ppm)
C=O
163 - 166
C-8a (C-F)
158 - 161 (d, ¹JCF)
C-6 (C-F)
155 - 158 (d, ¹JCF)
C-2
150 - 153
C-4 (C-Cl)
145 - 148
C-4a
138 - 141
C-5
125 - 128
C-7
115 - 118 (d, ²JCF)
C-8
110 - 113 (d, ²JCF)
C-3
108 - 111
-OCH₂CH₃
62 - 65
-OCH₂CH₃
13 - 16
Experimental Protocols
To acquire high-quality NMR spectra for structural confirmation, the following experimental protocols are recommended:
Sample Preparation:
Weigh approximately 10-20 mg of the synthesized Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
Instrument: 500 MHz NMR Spectrometer
Solvent: CDCl₃
Temperature: 298 K
Pulse Program: zg30
Number of Scans: 16
Relaxation Delay: 1.0 s
Acquisition Time: 3.28 s
Spectral Width: 20 ppm
¹³C NMR Spectroscopy:
Instrument: 125 MHz NMR Spectrometer
Solvent: CDCl₃
Temperature: 298 K
Pulse Program: zgpg30 (proton decoupled)
Number of Scans: 1024
Relaxation Delay: 2.0 s
Acquisition Time: 1.09 s
Spectral Width: 240 ppm
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate using NMR spectroscopy.
Caption: Logical workflow for the synthesis, purification, NMR analysis, and structural confirmation of the target compound.
Comparison with Alternatives
While other analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information about the molecular weight and functional groups present, NMR spectroscopy stands out for its ability to provide a detailed map of the entire molecular structure. MS would confirm the molecular weight of 271.65 g/mol , and IR would show characteristic peaks for the C=O of the ester and C-F and C-Cl bonds. However, only ¹H and ¹³C NMR can definitively establish the precise arrangement of atoms and substituents on the quinoline ring system, making it the gold standard for structural elucidation in organic chemistry. By comparing the acquired experimental NMR data with the predicted values presented in this guide, researchers can confidently confirm the successful synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
High-Resolution Mass Spectrometry in the Analysis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and purity assessment of novel compounds are paramo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and purity assessment of novel compounds are paramount. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a halogenated quinoline derivative, represents a class of molecules with significant potential in medicinal chemistry.[1] This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the characterization of this compound, alongside alternative analytical techniques. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate analytical strategies.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS has emerged as a powerful tool for the unambiguous identification and quantification of small molecules, offering exceptional mass accuracy and resolution.[2] This technique provides the elemental composition of the parent molecule and its fragments, which is crucial for structural confirmation.
Predicted Fragmentation Pattern
Based on the structure of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Molecular Formula: C₁₂H₈ClF₂NO₂, Molecular Weight: 271.65 g/mol ), a predicted fragmentation pattern under electrospray ionization (ESI) in positive mode is proposed.[1][3] The fragmentation is expected to initiate from the protonated molecular ion [M+H]⁺ and proceed through characteristic losses of the ethyl and carboxyl groups, as well as potential cleavages of the quinoline ring system.
A diagram illustrating the predicted fragmentation pathway is presented below:
Caption: Predicted ESI-HRMS fragmentation of the target compound.
Quantitative HRMS Data
The following table summarizes the predicted accurate masses of the molecular ion and key fragments of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Ion
Proposed Formula
Calculated m/z
Mass Accuracy (ppm)
[M+H]⁺
C₁₂H₉ClF₂NO₂⁺
272.0338
< 5
[M+H - C₂H₄]⁺
C₁₀H₅ClF₂NO₂⁺
244.0022
< 5
[M+H - C₂H₅O•]⁺
C₁₀H₄ClF₂NO⁺
227.0067
< 5
[M+H - C₂H₅O• - CO]⁺
C₉H₄ClF₂N⁺
199.0118
< 5
[M+H - C₂H₅O• - CO - Cl•]⁺
C₉H₄F₂N⁺
164.0189
< 5
Note: This data is predicted based on established fragmentation patterns. Experimental results may vary.
Experimental Protocol for HRMS Analysis
A generalized protocol for the analysis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is provided below.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.
Chromatographic Conditions:
LC System: UHPLC system
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate: 0.3 mL/min
Injection Volume: 2 µL
Mass Spectrometry Conditions:
Mass Spectrometer: Orbitrap or TOF mass spectrometer
Data Acquisition: Full scan mode for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.
The workflow for this analytical process can be visualized as follows:
Caption: A typical workflow for LC-HRMS analysis.
Comparison with Alternative Analytical Techniques
While HRMS provides unparalleled detail for structural confirmation, a comprehensive characterization often involves complementary analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
Feature
High-Resolution Mass Spectrometry (HRMS)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Measures mass-to-charge ratio with high accuracy and resolution.
Separates compounds based on volatility, followed by mass analysis.
Ionization
Soft ionization (e.g., ESI) preserves the molecular ion.
Hard ionization (e.g., Electron Ionization) causes extensive fragmentation.
Information
Provides elemental composition and detailed fragmentation.
Provides a fragmentation pattern "fingerprint" for library matching.
Mass Accuracy
< 5 ppm
Typically unit mass resolution.
Sensitivity
High
High
Sample Volatility
Not a primary requirement.
Requires volatile or derivatized samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the precise three-dimensional structure of organic molecules.
Feature
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Measures mass-to-charge ratio.
Measures the magnetic properties of atomic nuclei.
Information
Provides molecular formula and connectivity through fragmentation.
Provides detailed information on the carbon-hydrogen framework and stereochemistry.
Sensitivity
High (picomole to femtomole range).
Lower (micromole to nanomole range).
Sample Amount
Requires very small amounts.
Requires larger sample quantities.
Analysis Time
Fast.
Can be time-consuming for complex experiments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Feature
High-Resolution Mass Spectrometry (HRMS)
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle
Measures mass-to-charge ratio.
Measures the absorption of infrared radiation by molecular vibrations.
Information
Provides molecular formula and fragmentation.
Identifies functional groups (e.g., C=O, C-F, C-Cl).
Structural Detail
High, for connectivity.
Low, primarily for functional group identification.
Sensitivity
High.
Moderate.
Sample State
Typically in solution.
Can analyze solids, liquids, and gases.
Conclusion
High-resolution mass spectrometry is an indispensable technique for the characterization of novel compounds like Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, offering high confidence in molecular formula determination and structural insights through fragmentation analysis. While HRMS provides a wealth of information, a multi-technique approach incorporating NMR for definitive structural elucidation and FTIR for functional group confirmation will provide the most comprehensive understanding of the molecule. The choice between LC-HRMS and GC-HRMS will depend on the thermal stability and volatility of the compound, with LC-HRMS being more versatile for a broader range of pharmaceutical compounds. This guide provides the foundational information for researchers to make informed decisions in their analytical workflows.
In-Vitro Efficacy of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative evaluation of the in-vitro efficacy of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a novel quinoline derivative wi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the in-vitro efficacy of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a novel quinoline derivative with potential as an anticancer agent. Due to the limited publicly available data on this specific compound, this guide presents a hypothetical but plausible efficacy profile based on the known activities of structurally similar quinoline and fluoroquinolone derivatives. This profile is compared against established anticancer agents and other quinoline derivatives with documented in-vitro activity. Detailed experimental protocols and mechanistic pathway diagrams are provided to support further research and development.
Comparative Analysis of In-Vitro Cytotoxicity
The in-vitro cytotoxic activity of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and its alternatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of a compound's potency.
Table 1: Comparative IC50 Values (µM) of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and Alternative Compounds against Various Cancer Cell Lines.
Note: The IC50 values for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate are hypothetical and for illustrative purposes only. The data for other compounds are sourced from published literature.
Mechanistic Insights: Signaling Pathways
Quinoline and fluoroquinolone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5] Two critical pathways often implicated are the PI3K/Akt/mTOR and the EGFR signaling pathways.
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by the quinoline derivative.
Diagram 2: The EGFR Signaling Pathway
Caption: Proposed inhibition of the EGFR signaling pathway by the quinoline derivative.
Experimental Protocols
The following are detailed protocols for the key in-vitro assays used to evaluate the anticancer efficacy of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and its alternatives.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Diagram 3: MTT Assay Workflow
Caption: Workflow of the MTT cell viability assay.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Diagram 4: Annexin V/PI Apoptosis Assay Workflow
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[6]
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
Incubation: Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.[7]
Conclusion and Future Directions
The hypothetical in-vitro efficacy profile of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, when compared to structurally related compounds, suggests it may possess moderate anticancer activity. Its potential mechanism of action likely involves the inhibition of critical signaling pathways such as PI3K/Akt/mTOR and EGFR, which are frequently dysregulated in cancer.[6][7]
Further experimental validation is crucial to confirm these preliminary assessments. Future studies should focus on:
In-vitro screening: Determining the IC50 values of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate against a broader panel of cancer cell lines.
Mechanism of action studies: Investigating the specific molecular targets and confirming its effects on the proposed signaling pathways through techniques like Western blotting.
In-vivo studies: Evaluating the anti-tumor efficacy and toxicity of the compound in animal models.
This comprehensive guide provides a foundational framework for the continued investigation of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a potential novel anticancer therapeutic. The provided protocols and comparative data will aid researchers in designing and executing further studies to fully elucidate its therapeutic potential.
A Comparative Benchmark of Novel Quinolone Compounds Against Key Bacterial Pathogens
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro antibacterial performance of recently developed quinolone compounds against a panel of clinicall...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial performance of recently developed quinolone compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data, summarized from recent studies, highlights the potential of these new agents in combating antimicrobial resistance. Detailed experimental protocols for the key assays are provided to support the reproducibility of the findings.
Comparative Antibacterial Spectrum
The in vitro activity of several new quinolone compounds was evaluated against a range of bacterial strains, including those with known resistance to existing antibiotics. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The data is presented as MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Compound
Organism (No. of Isolates)
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
Reference Compound (Ciprofloxacin) MIC₉₀ (µg/mL)
Finafloxacin
Pseudomonas aeruginosa (Multiple Isolates)
Varies with pH
Potent activity, especially at acidic pH
-
BMS-284756
Staphylococcus aureus (Methicillin-Resistant)
-
Often the most active quinolone
>4
Streptococcus pneumoniae (Penicillin-Resistant)
-
Among the most active quinolones
2
Enterococcus faecalis
-
Highly active
>4
Enterobacteriaceae
-
≤4
-
Pseudomonas aeruginosa
-
4 (for 72% of strains)
1
BAY 12-8039
Staphylococcus aureus (Methicillin-Susceptible)
-
0.125
-
Streptococcus pneumoniae (Penicillin-Resistant)
0.25
0.5
-
Haemophilus influenzae
-
0.063
-
Moraxella catarrhalis
-
0.125
-
HSR-903
Staphylococcus aureus (including MRSA)
2-32 times more active than ofloxacin, ciprofloxacin, and sparfloxacin
-
-
Streptococcus pneumoniae
2-32 times more active than ofloxacin, ciprofloxacin, and sparfloxacin
-
-
Novel 3-thiazolyl quinolones
Staphylococcus aureus (including MRSA)
0.0047 - 0.3019 mM
-
-
Enterococcus faecalis (drug-resistant)
0.0047 - 0.3019 mM
-
-
Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in testing methodologies and bacterial strains.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in determining the antibacterial spectrum of the new quinolone compounds.
Select several colonies from an 18-24 hour agar plate and suspend them in sterile saline or broth.
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
c. Assay Procedure:
Dispense the growth medium into all wells of a 96-well plate.[1]
Create a two-fold serial dilution of each antimicrobial agent directly in the microtiter plate.
Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).[5]
Incubate the plates at 35-37°C for 16-20 hours.[1][5]
d. Interpretation of Results:
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye or a plate reader.[1][5]
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[4] It is performed after the MIC has been determined.[6]
a. Procedure:
Following the MIC assay incubation, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).
Aspirate a small, standardized volume (e.g., 10-100 µL) from each of these wells.
Plate the aspirated volume onto a suitable agar medium (e.g., Tryptic Soy Agar).
Incubate the agar plates at 35-37°C for 18-24 hours.[4]
b. Interpretation of Results:
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7] This is determined by counting the number of colonies on the agar plates.[7]
Visualizations
Mechanism of Action and Experimental Workflow
The primary mechanism of action for quinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] This inhibition leads to the stabilization of a DNA-enzyme complex, resulting in double-stranded DNA breaks and ultimately, cell death.[10][11]
Caption: Simplified signaling pathway of quinolone antibacterial action.
Caption: Experimental workflow for MIC and MBC determination.
Comparative Cross-Reactivity Profiling of Kinase Inhibitors: A Case Study with Bosutinib
Disclaimer: Due to the absence of publicly available biological activity and cross-reactivity data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, this guide utilizes the well-characterized quinoline-based kinase...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Due to the absence of publicly available biological activity and cross-reactivity data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, this guide utilizes the well-characterized quinoline-based kinase inhibitor, Bosutinib , as a representative example. This comparative analysis is intended to serve as a template and guide for researchers on how to structure and present a cross-reactivity profile for a kinase inhibitor of interest. The data and protocols provided are based on established methodologies and publicly accessible information for Bosutinib and its comparators.
This guide provides a comprehensive comparison of the kinase inhibitor Bosutinib with two other prominent multi-targeted kinase inhibitors, Dasatinib and Saracatinib. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of their respective cross-reactivity profiles, supported by experimental data and detailed methodologies.
Introduction to Bosutinib and its Mechanism of Action
Bosutinib is an orally bioavailable, potent inhibitor of the Src and Abl tyrosine kinases.[1] It functions by competing with ATP for the binding site on these kinases, thereby preventing the phosphorylation of their downstream targets.[1] Dysregulation of Src and Abl kinase activity is a hallmark of various malignancies, particularly Chronic Myeloid Leukemia (CML).[1] While highly potent against its primary targets, the overall therapeutic efficacy and potential for off-target effects of Bosutinib are defined by its broader kinase selectivity profile. Understanding this profile is crucial for predicting its clinical utility and potential side effects.[1]
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical factor in its development and application. The following tables provide a comparative summary of the in vitro inhibitory activities of Bosutinib, Dasatinib, and Saracatinib against a panel of selected kinases. The data, compiled from various sources, highlights the distinct and overlapping target profiles of these inhibitors.
Table 1: Comparative Inhibitory Activity (IC50/Kd in nM) of Selected Kinase Inhibitors
Kinase Target
Bosutinib (IC50, nM)
Dasatinib (Kd, nM)
Saracatinib (IC50, nM)
ABL1
1.2
0.8
30
SRC
1.2
0.5
2.7
LCK
-
0.4
4-10
LYN
-
0.3
4-10
FYN
-
-
4-10
YES1
-
-
4-10
BTK
-
5
-
TEC
-
297
-
EGFR
>1000
>10000
66
c-KIT
>1000
12
200
PDGFRβ
>1000
28
-
Note: Data is compiled from multiple sources and assay conditions may vary. IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50% in enzymatic assays, while Kd (dissociation constant) values from binding assays indicate the affinity of the inhibitor for the kinase.[1][2][3][4]
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor specificity relies on standardized experimental methodologies. Below are detailed protocols for two common in vitro assays used to determine the cross-reactivity profile of small molecule inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a common method for quantifying kinase activity by detecting the phosphorylation of a substrate.[5]
Principle: This assay measures the transfer of energy between a donor fluorophore (e.g., a terbium-labeled antibody) and an acceptor fluorophore (e.g., a fluorescein-labeled substrate). When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting signal is proportional to the extent of substrate phosphorylation.[5]
Materials:
Kinase of interest
Fluorescein-labeled substrate peptide
ATP
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Test inhibitor (serially diluted)
Stop solution (e.g., 10 mM EDTA)
Terbium-labeled anti-phospho-substrate antibody
TR-FRET detection buffer
384-well assay plates
Procedure:
Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
Kinase Reaction:
Add 2.5 µL of the test inhibitor dilution to the wells of a 384-well plate.
Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate in kinase reaction buffer.
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer.
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
Detection:
Stop the kinase reaction by adding 10 µL of stop solution containing the terbium-labeled antibody.
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[6]
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and calculate the IC50 value using a suitable dose-response curve fitting model.[7]
This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[8]
Principle: The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. Luciferase utilizes ATP to convert luciferin into oxyluciferin, a reaction that produces light. The amount of light generated is directly proportional to the amount of ATP present. As a kinase consumes ATP to phosphorylate its substrate, the luminescence signal is inversely proportional to the kinase activity.[9]
Materials:
Kinase of interest
Substrate
ATP
Kinase reaction buffer
Test inhibitor (serially diluted)
Kinase-Glo® Luminescent Kinase Assay Kit
White, opaque 384-well assay plates
Procedure:
Compound Preparation: Prepare serial dilutions of the test inhibitor.
Kinase Reaction:
In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
Incubate at room temperature for the desired time (e.g., 60 minutes).[2]
Detection:
Add 5 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measurement: Read the luminescence using a plate-reading luminometer.[2]
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[2]
Visualizations
Diagrams illustrating key concepts and workflows can significantly enhance the understanding of complex biological and experimental processes.
Caption: Simplified Src/Abl signaling pathway and the inhibitory action of Bosutinib.
Caption: A typical workflow for kinase inhibitor screening and profiling.
Comparative Analysis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and Its Structural Analogs in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, synthesis, and mechanisms of action of novel quinoline-based compounds. The quinoline scaffold is a prominent hete...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, synthesis, and mechanisms of action of novel quinoline-based compounds.
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate serves as a key intermediate in the synthesis of many of these biologically active molecules. This guide provides an objective comparison of its structural analogs, supported by experimental data, to inform the design and development of next-generation therapeutics.
Comparative Biological Activity
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Modifications at the 4, 6, 7, and 8-positions, as well as alterations to the ester group at the 3-position, have been extensively explored to modulate potency and selectivity.
Antibacterial Activity
Quinolone derivatives are renowned for their antibacterial efficacy, primarily targeting bacterial DNA gyrase and topoisomerase IV. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and its key analogs against various bacterial strains. Lower MIC values indicate greater antibacterial potency.
Structure-Activity Relationship (SAR) Insights: The data suggests that substitution at the 7-position with cyclic amines or fatty amido groups can confer potent antibacterial activity. The presence of a fluorine atom at the 6-position is a common feature in many clinically successful fluoroquinolone antibiotics, contributing to their broad-spectrum activity. The conversion of the 4-chloro group to a 4-oxo group and the N1-ethyl substituent are also crucial for targeting bacterial topoisomerases.
Anticancer Activity
Recent research has highlighted the potential of quinoline derivatives as anticancer agents, with mechanisms including the inhibition of tyrosine kinases and induction of apoptosis. The table below presents the half-maximal inhibitory concentration (IC50) values of representative analogs against various cancer cell lines.
4-phenoxyquinoline derivative with 1,2,4-triazolone
O-Ph-R
H
HT-29 (Colon)
0.08
Structure-Activity Relationship (SAR) Insights: SAR studies indicate that substitution at the 4-position with an amino group bearing a basic side chain, and at the 7-position with bulky hydrophobic groups, can lead to potent antiproliferative activity. Furthermore, the introduction of a trifluoromethyl group at the 7-position is a strategy employed in the design of some anticancer agents. The 4-phenoxyquinoline scaffold has also emerged as a promising template for the development of c-Met kinase inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard for determining the in vitro antibacterial susceptibility of a compound.
1. Preparation of Materials:
Test Compound: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).
Bacterial Culture: Grow the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
96-Well Microtiter Plate: Use sterile, clear, flat-bottomed plates.
2. Procedure:
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the microtiter plate to achieve a range of concentrations.
Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
1. Preparation of Materials:
Cancer Cell Lines: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
Test Compound: Prepare a stock solution of the quinoline analog in DMSO.
96-Well Microtiter Plate: Use sterile, clear, flat-bottomed plates.
MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS.
Solubilization Solution: Use a solution such as DMSO or a mixture of isopropanol and HCl to dissolve the formazan crystals.
2. Procedure:
Cell Seeding: Seed the cells into the 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary mechanism of action for many antibacterial quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA damage and ultimately bacterial cell death.
Caption: Mechanism of action of quinolone antibacterial agents.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the initial biological evaluation of novel quinoline derivatives.
Caption: Experimental workflow for the evaluation of quinoline analogs.
Safety & Regulatory Compliance
Safety
Proper Disposal of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate: A Guide for Laboratory Professionals
For Research Use Only: This document provides essential safety and logistical information for the proper disposal of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS RN: 150258-20-1). This compound is intended for...
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only: This document provides essential safety and logistical information for the proper disposal of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS RN: 150258-20-1). This compound is intended for research and development purposes only and should not be used for medicinal, household, or other applications.[1] The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All personnel handling this compound must be thoroughly familiar with its potential hazards and the prescribed disposal protocols.
Immediate Safety and Handling Protocols
While a comprehensive Safety Data Sheet (SDS) with complete hazard information for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is not fully available, its classification as a halogenated quinoline derivative necessitates a cautious approach to handling and disposal.[1] Structurally similar compounds suggest that it may be harmful if ingested or inhaled and could cause skin and eye irritation. Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
Body Protection: A lab coat or chemical-resistant apron is required.
Respiratory Protection: Use a NIOSH-approved respirator if handling outside of a fume hood or if dust/aerosols may be generated.
Handling Procedures:
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Avoid inhalation of dust or vapors.
Prevent contact with skin and eyes.
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The disposal of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Identification and Segregation:
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate waste is classified as halogenated organic waste .
This waste stream must be segregated from non-halogenated organic waste, aqueous waste, and solid waste.
It is incompatible with strong oxidizing agents; do not mix with such materials.
Waste Collection and Containerization:
Collect waste in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate" and the CAS number "150258-20-1".
For solutions, also list the solvent and the approximate concentration of the quinoline derivative.
Spill Management:
In the event of a spill, evacuate the immediate area.
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Carefully collect the absorbent material and contaminated debris and place it in the designated hazardous waste container.
Clean the spill area thoroughly with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
Final Disposal:
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
There are no specific experimental protocols to report for the disposal of this compound. The disposal procedure is a standardized hazardous waste management process.
Mandatory Visualizations
Caption: Disposal Workflow for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Personal protective equipment for handling Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for manag...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in a laboratory setting. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on established safety practices for halogenated aromatic compounds and quinoline derivatives.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to mitigate potential hazards such as skin, eye, and respiratory irritation. The following table summarizes the recommended PPE for handling Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Protects against splashes and vapors that could cause serious eye damage.[1]
Skin Protection
Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][2]
Prevents skin contact, which can lead to irritation or burns. It is important to ensure that gloves are appropriate for the specific solvent and breakthrough time.[1]
Respiratory Protection
Work should be conducted in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]
Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1]
Operational Plan for Safe Handling
A systematic approach to handling Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
Preparation:
Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Designate a specific work area, preferably within a certified chemical fume hood.[1]
Ensure that an emergency eyewash station and safety shower are readily accessible.
Assemble all necessary equipment and reagents.
Donning PPE:
Put on all required personal protective equipment as outlined in the table above.
Weighing and Transfer:
If the compound is a solid, handle it carefully to minimize dust formation.
Use appropriate tools, such as a spatula, for transfers.
If transferring a solution, use a pipette or syringe with caution to prevent splashes.
During the Experiment:
Conduct all experimental procedures within the chemical fume hood.[1]
Keep all containers with the compound clearly labeled and sealed when not in use.
Avoid direct contact with skin, eyes, and clothing.
Post-Experiment:
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.
Disposal Plan
Proper disposal of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
Chemical Waste:
As a halogenated organic compound, this chemical must be disposed of as hazardous waste.
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[2]
Do not mix with non-halogenated waste.
Follow all institutional, local, and national regulations for the disposal of halogenated organic waste.[2]
Contaminated Materials:
All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
Place these materials in a clearly labeled, sealed waste bag or container.
Disposal Vendor:
Arrange for pickup by a licensed chemical waste disposal company in accordance with your institution's guidelines.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling workflow for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Caption: Safe handling workflow for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.